(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(cyclohexylcarbamoyl)-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO3/c15-12-8-9(14(18)19)6-7-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPNXIZRUYJZEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NC2CCCCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660201 | |
| Record name | [4-(Cyclohexylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-11-9 | |
| Record name | [4-(Cyclohexylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Cyclohexylcarbamoyl)-3-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid. The synthesis is conceptualized as a three-step process, commencing with the preparation of a key intermediate, 4-bromo-2-fluorobenzoic acid, followed by an amide coupling reaction with cyclohexylamine, and culminating in a palladium-catalyzed borylation and subsequent hydrolysis to yield the target boronic acid. This document is intended to provide a detailed framework for researchers, offering experimental protocols derived from analogous transformations and structured data for practical application in a laboratory setting.
I. Overview of the Synthetic Pathway
The synthesis of this compound can be efficiently achieved through the following three-stage sequence:
-
Preparation of 4-bromo-2-fluorobenzoic acid: This initial step involves the synthesis of the foundational aromatic carboxylic acid bearing the necessary bromine and fluorine substituents. A common method is the oxidation of 1-bromo-2-fluoro-4-methylbenzene.
-
Amide Coupling: The synthesized 4-bromo-2-fluorobenzoic acid is then coupled with cyclohexylamine to form the corresponding amide, N-cyclohexyl-4-bromo-2-fluorobenzamide. This can be achieved through the formation of an acyl chloride intermediate or by using standard peptide coupling reagents.
-
Miyaura Borylation and Hydrolysis: The final stage involves the conversion of the aryl bromide to a boronic acid. This is typically accomplished via a palladium-catalyzed reaction with a diboron reagent such as bis(pinacolato)diboron, followed by the hydrolysis of the resulting boronate ester to afford the final product.
The overall synthetic scheme is depicted in the following diagram:
Diagram 1: Proposed synthetic pathway for this compound.
II. Detailed Experimental Protocols
The following protocols are based on established methodologies for analogous chemical transformations and provide a practical guide for the synthesis.
Step 1: Synthesis of 4-Bromo-2-fluorobenzoic Acid
This procedure is adapted from the oxidation of substituted toluenes.[1]
-
Materials and Reagents:
-
1-Bromo-2-fluoro-4-methylbenzene
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Water
-
3N Sodium hydroxide (NaOH)
-
6N Hydrochloric acid (HCl)
-
Diatomaceous earth
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a 1:1 mixture of pyridine and water.
-
To this mixture, add 1-bromo-2-fluoro-4-methylbenzene (1.0 eq).
-
Heat the mixture to 90°C and slowly add potassium permanganate (4.2 eq) in portions.
-
Maintain the reaction at 90°C and stir vigorously for 3 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of diatomaceous earth.
-
Wash the filter cake with 3N sodium hydroxide solution and water.
-
Combine the aqueous filtrates and remove pyridine under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2 with 6N hydrochloric acid to precipitate the product.
-
Filter the white precipitate, wash with cold water, and dry under vacuum to yield 4-bromo-2-fluorobenzoic acid.
-
Step 2: Synthesis of N-Cyclohexyl-4-bromo-2-fluorobenzamide
This protocol describes the formation of the amide bond via an acyl chloride intermediate.[2][3]
-
Materials and Reagents:
-
4-Bromo-2-fluorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Cyclohexylamine
-
Triethylamine (TEA) or other non-nucleophilic base
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Formation of Acyl Chloride: In a flask under an inert atmosphere, suspend 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise. A catalytic amount of DMF can be added. Stir the mixture at room temperature or gentle reflux until the reaction is complete (cessation of gas evolution). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-bromo-2-fluorobenzoyl chloride.
-
Amide Formation: Dissolve the crude acyl chloride in anhydrous chloroform. In a separate flask, dissolve cyclohexylamine (3.5 eq) in chloroform.
-
Add the acyl chloride solution to the cyclohexylamine solution under a nitrogen atmosphere and reflux for 5 hours.
-
After cooling, dilute the reaction mixture with chloroform and wash sequentially with 1 M HCl and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent (e.g., chloroform) to afford N-cyclohexyl-4-bromo-2-fluorobenzamide.
-
Step 3: Synthesis of this compound
This two-part final step involves a Miyaura borylation followed by hydrolysis of the resulting pinacol ester.
-
Part A: Palladium-Catalyzed Borylation
-
Materials and Reagents:
-
N-Cyclohexyl-4-bromo-2-fluorobenzamide
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd(dppf)Cl₂
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium acetate (KOAc) or another suitable base
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add N-cyclohexyl-4-bromo-2-fluorobenzamide (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and potassium acetate (3.0 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to isolate the pinacol boronate ester intermediate.
-
-
-
Part B: Hydrolysis of the Pinacol Boronate Ester
-
Materials and Reagents:
-
The pinacol boronate ester from Part A
-
Methanol or a mixture of THF and water
-
An acid (e.g., HCl) or a base (e.g., NaOH) followed by acidification, or silica gel.
-
-
Procedure:
-
Dissolve the pinacol boronate ester in methanol.
-
Add silica gel to the solution and stir the mixture at room temperature for 24 hours.[4]
-
Filter off the silica gel and evaporate the solvent.
-
The crude product can be purified by column chromatography or recrystallization to yield this compound.
-
-
III. Quantitative Data Summary
The following table summarizes typical quantitative parameters for each step of the synthesis, based on analogous reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and scale.
| Step | Reactants | Reagents & Solvents | Typical Yield (%) | Purity (%) |
| 1 | 1-Bromo-2-fluoro-4-methylbenzene | KMnO₄, Pyridine/H₂O | 70-85 | >95 |
| 2 | 4-Bromo-2-fluorobenzoic acid, Cyclohexylamine | SOCl₂, CHCl₃, TEA | 75-90 | >98 |
| 3A | N-Cyclohexyl-4-bromo-2-fluorobenzamide | B₂pin₂, Pd(dppf)Cl₂, KOAc, Dioxane | 60-80 | >95 |
| 3B | Pinacol Boronate Ester | Silica gel, Methanol | 85-95 | >98 |
IV. Experimental Workflow Visualization
The general workflow for a single synthetic step, from reaction setup to product isolation and purification, is illustrated below.
References
An In-depth Technical Guide to the Solubility and Stability of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid, with a focus on its solubility and stability. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines established, industry-standard experimental protocols for determining these critical parameters. The provided methodologies and data table templates offer a robust framework for researchers to generate and present data for this compound and its analogs.
Compound Profile
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 874289-11-9 |
| Molecular Formula | C₁₃H₁₇BFNO₃ |
| Molecular Weight | 265.09 g/mol |
| Structure | |
| (Image of the chemical structure of this compound) |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and formulation development. The following section details standard methodologies for assessing the kinetic and thermodynamic solubility of this compound.
Predicted Solubility Trends
Based on the general behavior of phenylboronic acids, the following qualitative solubility trends can be anticipated:
-
High Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
-
Moderate Solubility: In alcohols like methanol and ethanol, and in some ethers like tetrahydrofuran (THF).
-
Low Solubility: In non-polar organic solvents such as hexanes and toluene.
-
pH-Dependent Aqueous Solubility: The presence of the boronic acid and amide functionalities suggests that the aqueous solubility will be influenced by pH.
Experimental Determination of Solubility
To obtain quantitative data, the following experimental protocols are recommended.
This high-throughput method assesses the solubility of a compound upon its addition from a DMSO stock solution to an aqueous buffer.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a concentration gradient.
-
Addition to Buffer: In a separate 96-well plate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Transfer a small aliquot of each DMSO concentration to the corresponding wells of the buffer plate and mix thoroughly.
-
Equilibration and Detection: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours). Determine the solubility limit by detecting the highest concentration at which no precipitation is observed, using methods such as nephelometry (light scattering) or UV-Vis spectroscopy after filtration.
This method determines the equilibrium solubility of the compound in a given solvent.
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the test solvent (e.g., water, various buffers of different pH, organic solvents).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. A saturated solution with excess solid should be present.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Data Presentation: Solubility
The following tables provide a template for presenting the solubility data.
Table 1: Kinetic Solubility in Aqueous Buffer
| Compound ID | Buffer System | pH | Incubation Time (h) | Solubility (µM) | Method |
| This compound | PBS | 7.4 | 2 | [Data] | Nephelometry |
Table 2: Thermodynamic Solubility in Various Solvents
| Compound ID | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |
| This compound | Water | 25 | [Data] | [Data] | HPLC-UV |
| pH 2.0 Buffer | 25 | [Data] | [Data] | HPLC-UV | |
| pH 7.4 Buffer | 25 | [Data] | [Data] | HPLC-UV | |
| pH 9.0 Buffer | 25 | [Data] | [Data] | HPLC-UV | |
| Ethanol | 25 | [Data] | [Data] | HPLC-UV | |
| DMSO | 25 | [Data] | [Data] | HPLC-UV |
Stability Profile
Assessing the chemical stability of a drug candidate is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies are employed to accelerate the degradation process under various stress conditions.
Forced Degradation Studies
Experimental Protocol:
A stock solution of this compound is subjected to the following stress conditions. Samples are collected at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Acid Hydrolysis: 0.1 N HCl at 60°C.
-
Base Hydrolysis: 0.1 N NaOH at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Solid compound stored at 80°C.
-
Photostability: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Data Presentation: Stability
Table 3: Summary of Forced Degradation Studies
| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradants | Observations |
| 0.1 N HCl, 60°C | 24 h | [Data] | [Data] | [e.g., Color change] |
| 0.1 N NaOH, 60°C | 24 h | [Data] | [Data] | [e.g., Precipitation] |
| 3% H₂O₂, RT | 24 h | [Data] | [Data] | [e.g., No change] |
| 80°C (solid) | 7 days | [Data] | [Data] | [e.g., No change] |
| Photostability | ICH Q1B | [Data] | [Data] | [e.g., Slight discoloration] |
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental procedures described above.
Caption: Workflow for Kinetic Solubility Assay.
Caption: Workflow for Thermodynamic Solubility Assay.
Caption: Workflow for Forced Degradation Study.
Potential Signaling Pathway Interactions
Phenylboronic acid derivatives have been shown to interact with various biological targets and signaling pathways, primarily through enzyme inhibition or by targeting specific cell surface markers.
Inhibition of Serine β-Lactamases
Phenylboronic acids can act as transition-state analog inhibitors of serine β-lactamases, enzymes that are a primary cause of bacterial resistance to β-lactam antibiotics. By forming a reversible covalent bond with the catalytic serine residue in the active site, they block the enzyme's ability to hydrolyze antibiotics like penicillins and cephalosporins.
Caption: Mechanism of β-Lactamase Inhibition.
Modulation of Cancer Cell Migration Pathways
Studies have indicated that phenylboronic acids can inhibit the migration of cancer cells by targeting key signaling proteins. One such pathway involves the Rho family of small GTPases (RhoA, Rac1, and Cdc42), which are master regulators of the actin cytoskeleton and cell motility. Inhibition of these proteins can disrupt the formation of cellular structures required for migration.
Caption: Inhibition of Rho GTPase Signaling.
Targeting Sialic Acid on Cancer Cells
Phenylboronic acids can form reversible covalent bonds with diols, such as those found in sialic acids. Sialic acids are often overexpressed on the surface of cancer cells. This interaction can be exploited for targeted drug delivery or for direct therapeutic effects by modulating cell signaling pathways initiated at the cell surface.
Caption: Targeting of Cancer Cell Surface Sialic Acids.
Conclusion
Uncharted Territory: The Biological Potential of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic Acid Remains Undefined
Researchers, scientists, and drug development professionals exploring the landscape of novel therapeutics will find a conspicuous gap in the literature concerning the biological activity of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid. Despite its availability from commercial suppliers, extensive searches of scientific databases and published research yield no specific data on its mechanism of action, biological targets, or potential therapeutic applications.
This absence of information precludes the creation of an in-depth technical guide as requested. Key components such as quantitative efficacy data (e.g., IC50, EC50), detailed experimental protocols, and established signaling pathways associated with this specific molecule are not documented in the public domain.
While the structural motifs of the compound—a fluorophenylboronic acid and a cyclohexylcarbamoyl group—are present in various biologically active molecules, any discussion of the potential activity of this specific combination would be purely speculative. Boronic acids are a well-established class of compounds with diverse biological activities, including roles as enzyme inhibitors. Similarly, the cyclohexylcarbamoyl moiety can be found in molecules with a range of therapeutic effects. However, without experimental validation, no definitive biological role can be ascribed to this compound.
Therefore, any research and development efforts involving this compound would need to commence with foundational in vitro and in vivo screening to identify its biological targets and characterize its pharmacological profile. At present, no data is available to construct the requested tables, experimental protocols, or signaling pathway diagrams.
discovery and history of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid
An in-depth examination of "(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid" reveals its significance as a research chemical, particularly in the context of drug discovery as an inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). While the initial discovery and complete historical timeline are not extensively documented in publicly accessible scientific literature, its synthesis and biological relevance can be inferred from patent filings and the broader understanding of boronic acids in medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 874289-11-9 |
| Molecular Formula | C₁₃H₁₇BFNO₃ |
| Molecular Weight | 265.09 g/mol |
| IUPAC Name | This compound |
Experimental Protocols
The synthesis of this compound can be achieved through a standard amidation reaction starting from a commercially available precursor, 4-carboxy-3-fluorophenylboronic acid. The following protocol outlines a representative synthetic procedure.
Synthesis of this compound
Objective: To synthesize this compound via amide coupling of 4-carboxy-3-fluorophenylboronic acid and cyclohexylamine.
Materials:
-
4-carboxy-3-fluorophenylboronic acid
-
Cyclohexylamine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-carboxy-3-fluorophenylboronic acid (1.0 eq) in anhydrous DMF.
-
To this solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add cyclohexylamine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Biological Activity and Mechanism of Action
This compound has been investigated as an inhibitor of ENPP1.[1][2][3] ENPP1 is a transmembrane enzyme that plays a crucial role in regulating extracellular nucleotide metabolism.[4] A key function of ENPP1 is the hydrolysis of 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the Stimulator of Interferon Genes (STING) pathway.[1] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, often associated with viral infections or cellular damage in cancer, and triggers an immune response through the production of type I interferons.[5]
By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP. This leads to an accumulation of cGAMP in the tumor microenvironment, which can then activate the STING pathway in surrounding immune cells, such as dendritic cells.[1] This activation results in the production of pro-inflammatory cytokines and chemokines, leading to the recruitment and activation of T cells and a potent anti-tumor immune response.[4]
The following diagram illustrates the workflow for identifying ENPP1 inhibitors and their subsequent effect on the cGAS-STING signaling pathway.
Caption: Workflow for the discovery and mechanism of ENPP1 inhibitors.
Quantitative Data
The inhibitory potency of this compound against ENPP1 would be determined through enzymatic assays. While specific data for this exact compound is not publicly available, related compounds from patent literature demonstrate potent inhibition. The table below is a template for how such data would be presented.
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
| This compound | ENPP1 | Enzymatic Assay | Data not publicly available | - |
| Related Analogues | ENPP1 | Enzymatic Assay | Reported in patent literature | e.g.,[6][7] |
Signaling Pathway
The cGAS-STING signaling pathway, which is modulated by ENPP1 inhibitors like this compound, is a central mechanism of innate immunity. The following diagram details the key steps in this pathway.
Caption: The cGAS-STING signaling pathway and the role of ENPP1 inhibition.
References
- 1. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. US11707471B2 - ENPP1 inhibitors and their use for the treatment of cancer - Google Patents [patents.google.com]
- 7. WO2019046778A1 - Ectonucleotide pyrophosphatase-phosphodiesterase 1 (enpp-1) inhibitors and uses thereof - Google Patents [patents.google.com]
A Technical Guide to (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid: Commercial Availability, Synthesis, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid, a specialized chemical intermediate with significant potential in pharmaceutical research and development. This document details its commercial availability, outlines a likely synthetic pathway, and explores its putative role as an enzyme inhibitor, offering insights for its application in drug discovery programs.
Commercial Availability
This compound is available from a range of chemical suppliers catering to the research and development sector. The compound is typically offered in various purities and quantities to suit diverse experimental needs. Below is a summary of key information from selected suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Ambeed (via Sigma-Aldrich) | 874289-11-9 | C13H17BFNO3 | 265.09 | ≥ 95% | Varies |
| Abacipharma | 874289-11-9 | C13H17BFNO3 | 265.09 | ≥ 97% | 5g |
| Laibo Chem | 874289-11-9 | C13H17BFNO3 | 265.09 | Not specified | 250mg |
| Dayang Chem (Hangzhou) Co., Ltd. | 874219-24-6 | C13H17BFNO3 | 265.09 | ≥ 98% | Gram to bulk scale |
| CRO SPLENDID LAB | 874219-24-6 | C13H17BFNO3 | 265.09 | Not specified | Custom synthesis |
Note: The CAS number 874219-24-6 is also associated with this compound, potentially indicating a different isomeric form or a closely related structure. Researchers are advised to verify the specific CAS number with the supplier based on their synthetic and analytical requirements.
Physicochemical Properties and Safety Data
Based on information for the target compound and structurally related phenylboronic acids, the following properties and safety considerations are pertinent.
| Property | Value | Source/Reference |
| Physical Form | Solid | --INVALID-LINK-- |
| Storage Temperature | 2-8°C, inert atmosphere | --INVALID-LINK-- |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | --INVALID-LINK-- |
| Precautionary Statements | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | --INVALID-LINK-- |
A comprehensive Safety Data Sheet (SDS) should be obtained from the supplier before handling this compound.
Synthesis Methodology
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from a suitable commercially available starting material, such as 5-bromo-2-fluorobenzoic acid.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-N-cyclohexyl-2-fluorobenzamide (Amide Formation)
This step involves the activation of the carboxylic acid followed by amidation with cyclohexylamine.
-
Acid Activation: To a solution of 5-bromo-2-fluorobenzoic acid in an anhydrous aprotic solvent (e.g., dichloromethane or THF), add an activating agent such as thionyl chloride or oxalyl chloride (with a catalytic amount of DMF) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess activating agent under reduced pressure.
-
Amidation: Dissolve the resulting acid chloride in an anhydrous aprotic solvent.
-
To this solution, add cyclohexylamine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) at 0°C.
-
Stir the reaction mixture at room temperature overnight.
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Step 2: Synthesis of this compound (Borylation)
This step involves a lithium-halogen exchange followed by reaction with a borate ester.
-
Lithium-Halogen Exchange: Dissolve the purified 5-bromo-N-cyclohexyl-2-fluorobenzamide in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cool to -78°C under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of n-butyllithium or a Turbo-Grignard reagent (e.g., i-PrMgCl·LiCl) dropwise, maintaining the temperature at -78°C.
-
Stir the reaction at this temperature for 1-2 hours.
-
Borylation: To the resulting aryllithium or aryl-Grignard species, add triisopropyl borate dropwise at -78°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1M HCl) at 0°C. Extract the product with an organic solvent. The boronic acid can often be purified by recrystallization from an appropriate solvent system or by acid-base extraction. It is crucial to handle arylboronic acids with care as they can undergo dehydration to form boroxines.
Potential Applications in Drug Discovery: Enzyme Inhibition
Phenylboronic acids are a well-established class of compounds in medicinal chemistry, primarily recognized for their ability to act as reversible covalent inhibitors of serine proteases.[1] The boronic acid moiety can form a stable, tetrahedral adduct with the catalytic serine residue in the active site of these enzymes, mimicking the transition state of substrate hydrolysis.
Inhibition of β-Lactamases
One of the most significant applications of boronic acid derivatives is as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[2] By inhibiting these enzymes, boronic acids can restore the efficacy of antibiotics.
Inhibition of the Proteasome
The proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. Its inhibition is a validated strategy in cancer therapy. Boronic acid-containing compounds, most notably the FDA-approved drug bortezomib, are potent proteasome inhibitors.[3] They primarily target the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.
Proposed Signaling Pathway of Proteasome Inhibition
The inhibition of the proteasome by a boronic acid-containing compound like this compound would disrupt the degradation of key regulatory proteins, leading to apoptosis in cancer cells.
References
- 1. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibition of class C beta-lactamases by boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safety and Handling of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid (CAS RN: 874289-11-9). This document is intended for use by trained professionals in a laboratory or drug development setting.
Chemical Identification and Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-[(cyclohexylamino)carbonyl]-3-fluorophenylboronic acid |
| CAS Number | 874289-11-9 |
| Molecular Formula | C13H17BFNO3 |
| Molecular Weight | 265.09 g/mol |
| Appearance | Solid |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications based on available data for the compound and structurally similar boronic acid derivatives.[1]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation.[1] |
Signal Word: Warning
Hazard Pictograms:
Safety and Handling Precautions
Adherence to strict safety protocols is mandatory when handling this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is required to prevent exposure.[2][4][5]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[3] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[2][3] | Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination. |
| Body Protection | A laboratory coat, fully buttoned, along with long pants and closed-toe shoes.[2][4] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn. | Protects skin from accidental spills and contact. |
| Respiratory Protection | For handling the solid compound where dust may be generated, a NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required.[2][3] | Minimizes the risk of respiratory tract irritation. |
Hygiene Measures
-
Avoid all personal contact, including the inhalation of dust or vapors.[6]
-
Wash hands thoroughly with soap and water after handling and before breaks.[6]
-
Do not eat, drink, or smoke in the laboratory.[6]
-
Remove any contaminated clothing immediately and wash it before reuse.
Storage and Disposal
Proper storage and disposal are critical to maintaining the stability of the compound and ensuring safety.
Storage
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
-
For long-term stability, storage in an inert atmosphere (e.g., under argon or nitrogen) at 2-8°C is recommended.
Disposal
-
This compound and any contaminated materials should be treated as hazardous waste.[7][8]
-
Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[7]
-
Use designated, clearly labeled, and sealable containers for waste.[7]
First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[9] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[9] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Experimental Protocols: Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[10][11][12] The fluorine substituent can enhance the metabolic stability and bioavailability of the final product, making this reagent particularly useful in drug discovery.[10][13][14]
While a specific protocol for this exact compound is not publicly available, the following is a representative procedure for a Suzuki-Miyaura coupling reaction with a fluorinated arylboronic acid, which can be adapted by a qualified chemist.
General Procedure for Suzuki-Miyaura Cross-Coupling
Reaction Scheme:
Where Ar-X is an aryl halide, and Ar' is the (4-(cyclohexylcarbamoyl)-3-fluorophenyl) moiety.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, this compound, and the base.
-
Add the anhydrous solvent to the flask.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction flask under a positive flow of argon.
-
Seal the flask and heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 2-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Processes
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery: Aurora Kinase Inhibitors
Fluorinated phenylboronic acids are valuable intermediates in the synthesis of various bioactive molecules, including kinase inhibitors.[10][15] Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis and are attractive targets for cancer therapy.[16][17] The synthesis of potent and selective Aurora kinase inhibitors often involves a Suzuki-Miyaura coupling to introduce a substituted aryl group.[16][18] While there is no direct evidence of this compound being used in a specific, publicly disclosed Aurora kinase inhibitor, its structural motifs are relevant to this area of research.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. chemical-label.com [chemical-label.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. nbinno.com [nbinno.com]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. pharmacyjournal.org [pharmacyjournal.org]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. benchchem.com [benchchem.com]
- 17. Structural Biology Insight for the Design of Sub-type Selective Aurora Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is particularly valuable in medicinal chemistry for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[2][3]
(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid is a valuable building block in drug discovery. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the cyclohexylcarbamoyl group provides a point for hydrogen bonding and can influence solubility and pharmacokinetic properties.[4] Molecules synthesized using this boronic acid are of particular interest as potential kinase inhibitors, including for targets such as c-Jun N-terminal kinases (JNK), which are implicated in various diseases.
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling reaction utilizing this compound, along with relevant data and visualizations to guide researchers in its effective use.
Data Presentation
While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively available in the public domain, the following table presents representative data for the coupling of a structurally similar substituted phenylboronic acid with various aryl bromides. This data is compiled to provide an expectation of yields and reaction times under typical Suzuki-Miyaura conditions.
| Entry | Aryl Bromide | Product | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 4'-Methoxy-N-cyclohexyl-2-fluoro-[1,1'-biphenyl]-4-carboxamide | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | N-Cyclohexyl-2-fluoro-4'-nitro-[1,1'-biphenyl]-4-carboxamide | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 8 | 92 |
| 3 | 3-Bromopyridine | N-Cyclohexyl-2-fluoro-4-(pyridin-3-yl)benzamide | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | 1,4-Dioxane | 16 | 78 |
| 4 | 2-Bromonaphthalene | N-Cyclohexyl-2-fluoro-4-(naphthalen-2-yl)benzamide | Pd(OAc)₂ (2) / XPhos (4) | K₂CO₃ | Toluene/EtOH/H₂O | 10 | 88 |
Experimental Protocols
This section details a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), palladium catalyst (3 mol%), and the base (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Safety Precautions:
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Bases such as potassium carbonate can be irritating.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizations
Experimental Workflow:
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
JNK Signaling Pathway:
Caption: Inhibition of the JNK Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
While specific peer-reviewed studies detailing the biological activity of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid are not extensively available in the public domain, its structural features strongly suggest potential applications in medicinal chemistry, primarily as an enzyme inhibitor or as a key synthetic intermediate. This document provides detailed hypothetical application notes and protocols based on the well-established roles of its constituent chemical motifs.
Section 1: Potential Application as a Serine Protease Inhibitor
The boronic acid functional group is a well-known pharmacophore for the inhibition of serine proteases.[1][2] It acts as a transition-state analog by forming a reversible covalent bond with the hydroxyl group of the catalytic serine residue in the enzyme's active site.[3] The presence of the cyclohexylcarbamoyl and fluoro-substituted phenyl rings suggests that the molecule is designed for specific interactions within the binding pocket of a target protease, potentially enhancing potency and selectivity.[4]
1.1. Proposed Mechanism of Action
This compound likely inhibits serine proteases by the mechanism outlined below. The sp2-hybridized boron atom is attacked by the nucleophilic serine hydroxyl group in the enzyme's active site, leading to a stable, tetrahedral (sp3-hybridized) adduct that mimics the transition state of peptide bond hydrolysis.[5]
Caption: Mechanism of serine protease inhibition by a boronic acid.
1.2. Hypothetical Quantitative Data Presentation
Should this compound be screened against a panel of serine proteases (e.g., Thrombin, Factor Xa, Trypsin), the inhibitory activity would typically be presented as IC50 (half-maximal inhibitory concentration) and/or Ki (inhibition constant) values. The data could be structured as follows for clear comparison:
| Target Enzyme | IC50 (nM) | Ki (nM) | Assay Type |
| Protease A | Value | Value | Chromogenic |
| Protease B | Value | Value | Fluorogenic |
| Protease C | Value | Value | Chromogenic |
1.3. Experimental Protocol: Serine Protease Inhibition Assay (Chromogenic)
This protocol describes a general method for assessing the inhibitory potential of this compound against a model serine protease using a chromogenic substrate.
Workflow:
Caption: Workflow for a serine protease inhibition assay.
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Serine Protease Stock Solution (e.g., Trypsin, 1 mg/mL in HCl)
-
This compound (Inhibitor) Stock Solution (e.g., 10 mM in DMSO)
-
Chromogenic Substrate Stock Solution (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer at the desired concentrations.
-
Inhibitor Dilution: Perform a serial dilution of the inhibitor stock solution in DMSO, followed by a further dilution in assay buffer to achieve the final desired concentrations.
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of the diluted inhibitor solutions to the sample wells. Add 10 µL of DMSO/buffer to control wells.
-
Add 20 µL of the enzyme working solution to all wells.
-
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the chromogenic substrate working solution to all wells to start the reaction.
-
Data Acquisition: Immediately place the microplate in a plate reader and measure the change in absorbance at 405 nm over a period of 10-20 minutes.
-
Data Analysis: Calculate the initial reaction rates (V) from the linear portion of the absorbance curves. Determine the percentage of inhibition for each inhibitor concentration relative to the control wells. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Section 2: Potential Application in Organic Synthesis
Arylboronic acids are fundamental building blocks in modern organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This compound can serve as a versatile reagent for the synthesis of complex biaryl structures, which are common motifs in many biologically active molecules.
2.1. General Reaction Scheme: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura cross-coupling reaction scheme.
2.2. Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
An aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., anhydrous potassium carbonate)
-
Anhydrous solvent (e.g., Toluene or a mixture like Dioxane/Water)
-
Round-bottom flask, condenser, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the base (2.0 equivalents), and the palladium catalyst (0.02-0.05 equivalents).
-
Solvent Addition: Add the degassed solvent(s) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
References
- 1. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki-Miyaura Coupling of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful and versatile reaction has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a base.[2]
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid with a variety of aryl halides. The resulting N-cyclohexyl-2-fluoro-4-arylbenzamide scaffold is a key structural motif in many biologically active molecules, making this a critical transformation for drug discovery and development programs. The protocol is designed to be a robust starting point, adaptable to a range of aryl and heteroaryl halides.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process that generally proceeds through three key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) complex (Ar-Pd-X).
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex, forming a new palladium(II) intermediate (Ar-Pd-Ar').
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of reaction conditions may be necessary for specific substrate combinations to achieve optimal yields.
General Procedure for Suzuki-Miyaura Coupling
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst system with a ligand, 1-5 mol%).
-
If using a solid catalyst and ligand, add them at this stage.
-
Add a degassed solvent or solvent mixture (e.g., Toluene/Water, Dioxane/Water, or THF/Water). The concentration is typically in the range of 0.1 M with respect to the limiting reagent.
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Data Presentation
The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura coupling reactions of structurally similar fluorinated arylboronic acids with various aryl halides, providing a reference for expected outcomes.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | Water | 110 | 8 | >95 (conversion)[3] |
| 2 | 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | Water | 110 | 8 | >95 (conversion)[3] |
| 3 | 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | Water | 110 | 8 | >95 (conversion)[3] |
| 4 | 4-Bromoanisole | Phenylboronic acid | NiPd@CMK-3 (heterogeneous) | K₂CO₃ | Toluene/H₂O | 50 | 24 | ~90[4] |
| 5 | 4-Bromobenzamide | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ | Toluene | 90 | 24 | 85[5] |
| 6 | 4-Iodobenzoic acid | (3-Propionamidophenyl)boronic acid | Na₂PdCl₄/PPh₂PhSO₃Na (0.1 mol%) | K₂CO₃ | Water | 70 | - | 100 (conversion)[6] |
| 7 | 4-Bromobenzoic acid | (3-Propionamidophenyl)boronic acid | Na₂PdCl₄/PPh₂PhSO₃Na (0.1 mol%) | K₂CO₃ | Water | 70 | - | 100 (conversion)[6] |
Mandatory Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Bioactive Soluble Epoxide Hydrolase (sEH) Inhibitors Using (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid is a key building block in the synthesis of potent and selective inhibitors of soluble epoxide hydrolase (sEH). sEH is a critical enzyme in the metabolism of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs).[1] By inhibiting sEH, the levels of beneficial EETs are increased, leading to potent anti-inflammatory, analgesic, and cardioprotective effects.[2][3] This makes sEH inhibitors a promising therapeutic class for a variety of diseases, including inflammatory bowel disease (IBD), inflammatory pain, and hypertension.[4][5]
These application notes provide detailed protocols for the synthesis of bioactive sEH inhibitors using this compound via Suzuki-Miyaura cross-coupling and subsequent urea formation. The notes also include a summary of the biological activity of representative compounds and an overview of the relevant signaling pathways.
Data Presentation: Biological Activity of sEH Inhibitors
The following table summarizes the in vitro inhibitory activity of several sEH inhibitors synthesized using arylboronic acids, including structures conceptually similar to those derived from this compound. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| A1 | human sEH (hsEH) | 0.1 | [4] |
| mouse sEH (msEH) | 0.1 | [4] | |
| A9 | human sEH (hsEH) | 0.1 | [4] |
| mouse sEH (msEH) | 0.1 | [4] | |
| AR9281 | human sEH (hsEH) | 8 | [4] |
| mouse sEH (msEH) | 9 | [4] | |
| t-AUCB | human sEH (hsEH) | - | [6] |
| t-TUCB | human sEH (hsEH) | - | [6] |
| 28g | human sEH (hsEH) | > 28h | [7] |
| 28j | human sEH (hsEH) | 3.6 | [7] |
| mouse sEH (msEH) | 102.6 | [7] | |
| 16d | human sEH (hsEH) | 0.2 | [7] |
| 28a | human sEH (hsEH) | 0.2 | [7] |
| 28b | human sEH (hsEH) | 0.2 | [7] |
Signaling Pathway: sEH and the NF-κB Pathway
Soluble epoxide hydrolase plays a significant role in modulating inflammatory responses, primarily through its impact on the nuclear factor-kappa B (NF-κB) signaling pathway. EETs, the substrates for sEH, have been shown to inhibit the activation of NF-κB.[1][4] By hydrolyzing EETs to their less active diol forms (dihydroxyeicosatrienoic acids or DHETs), sEH effectively removes this inhibitory brake on the NF-κB pathway.[1] Therefore, inhibition of sEH leads to an accumulation of EETs, which in turn suppresses NF-κB activation and the subsequent expression of pro-inflammatory genes, such as cytokines and chemokines.[4]
Caption: The role of sEH in the NF-κB inflammatory signaling pathway.
Experimental Protocols
The synthesis of potent sEH inhibitors using this compound typically involves a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the biaryl core, followed by a urea formation step.
Part 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of an intermediate biaryl amine, which is a precursor to the final urea-containing sEH inhibitor.
Reaction Scheme:
This compound + Aryl Halide (e.g., 4-bromoaniline derivative) --[Pd catalyst, Base]--> Biaryl Amine Intermediate
Materials:
-
This compound (1.0 equiv)
-
Substituted 4-bromoaniline (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 equiv)
-
Potassium phosphate (K3PO4) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound, the substituted 4-bromoaniline, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
In a separate vial, quickly weigh and add palladium(II) acetate and SPhos.
-
Add the catalyst and ligand to the reaction flask under a positive flow of argon.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl amine intermediate.
Part 2: Urea Formation
This protocol describes the conversion of the biaryl amine intermediate into the final urea-based sEH inhibitor.
Reaction Scheme:
Biaryl Amine Intermediate + Isocyanate (e.g., cyclohexyl isocyanate) --> Final sEH Inhibitor
Materials:
-
Biaryl amine intermediate from Part 1 (1.0 equiv)
-
Cyclohexyl isocyanate (1.1 equiv)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (optional, as a scavenger for any HCl formed from phosgene derivatives)
-
Hexanes
-
Diethyl ether
Procedure:
-
Dissolve the biaryl amine intermediate in anhydrous DCM or THF in a dry flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add cyclohexyl isocyanate to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can often be purified by trituration with hexanes or a mixture of hexanes and diethyl ether, followed by filtration.
-
If necessary, further purification can be achieved by flash column chromatography on silica gel.
-
Dry the final product under vacuum to yield the pure sEH inhibitor.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of sEH inhibitors using this compound.
Caption: General workflow for the synthesis of sEH inhibitors.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of potent soluble epoxide hydrolase inhibitors. The synthetic routes described herein, primarily the Suzuki-Miyaura cross-coupling and subsequent urea formation, are robust and allow for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies and lead optimization. The resulting bioactive molecules hold significant promise for the development of novel therapeutics for inflammatory and related diseases. Researchers are encouraged to adapt and optimize the provided protocols for their specific target molecules and applications.
References
- 1. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble epoxide hydrolase inhibition reveals novel biological functions of epoxyeicosatrienoic acids (EETs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble Epoxide Hydrolase Inhibition, Epoxygenated Fatty Acids and Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of Novel sEH Inhibitors for the Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of sEH/HDAC6 Dual-Targeting Inhibitors for the Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions with (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of palladium catalysts in cross-coupling reactions involving (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid. This key building block is particularly relevant in the synthesis of complex organic molecules, including pharmaceuticals. The following sections detail the primary application of this boronic acid in Suzuki-Miyaura cross-coupling reactions, offering generalized protocols and conditions based on analogous synthetic routes for compounds such as Apalutamide.
Overview of Palladium-Catalyzed Reactions
This compound is a versatile reagent for palladium-catalyzed cross-coupling reactions, which are fundamental in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. The most prominent application for this boronic acid is the Suzuki-Miyaura coupling, a robust method for the synthesis of biaryl compounds.
Suzuki-Miyaura Coupling: This reaction couples the boronic acid with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. It is widely used in the pharmaceutical industry due to its mild reaction conditions and broad functional group tolerance.
Data Presentation: Suzuki-Miyaura Coupling Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl halides with boronic acids structurally similar to this compound, as described in the synthesis of Apalutamide and related compounds.[1][2][3][4]
| Parameter | Condition 1 (General) | Condition 2 (Specific Example) |
| Palladium Catalyst | Pd(OAc)₂ / Pd₂(dba)₃ with a phosphine ligand | Not explicitly stated, but Pd(OAc)₂ is common |
| Ligand | Triphenylphosphine (PPh₃) or other phosphine ligands | Not explicitly stated |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Not explicitly stated in the specific example |
| Solvent | Acetonitrile, Ethyl Acetate, Isopropyl Acetate, DMSO, DMF | Isopropyl Acetate and DMSO mixture |
| Temperature | 40 - 120 °C | ~90 °C (reflux) |
| Reaction Time | 10 - 60 hours | ~17 hours |
| Stoichiometry (Boronic Acid:Aryl Halide) | 1.2:1 to 1.8:1 | 1.3:1 (approximate) |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions and information derived from analogous syntheses.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromobenzonitrile)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Solvent mixture (e.g., Toluene/Water or Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 - 3.0 equivalents).
-
Under a counterflow of inert gas, add palladium(II) acetate (0.02 - 0.05 equivalents) and triphenylphosphine (0.04 - 0.10 equivalents).
-
Add the degassed solvent mixture (e.g., 4:1 Toluene/Water).
-
Purge the reaction mixture with an inert gas for 15-20 minutes.
-
Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and a suitable organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of an Apalutamide Analog via Suzuki-Miyaura Coupling
This protocol is adapted from a patented synthesis of Apalutamide and can be applied to the coupling of this compound with a suitable aryl halide.[1]
Materials:
-
This compound (or its pinacol ester)
-
Appropriate aryl halide intermediate
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃)
-
Base (e.g., K₂CO₃)
-
Isopropyl acetate
-
Dimethyl sulfoxide (DMSO)
-
Inert gas (Nitrogen)
Procedure:
-
In a reaction vessel, dissolve the aryl halide intermediate (1.0 equivalent) and this compound (or its ester derivative, ~1.3 equivalents) in a mixture of isopropyl acetate and DMSO.
-
Add the palladium catalyst and ligand under a nitrogen atmosphere.
-
Add the base to the reaction mixture.
-
Heat the mixture to reflux (approximately 90 °C) and stir for approximately 17 hours.
-
After cooling the reaction to around 60 °C, add more isopropyl acetate to dilute the mixture.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography.
Visualizations
Caption: Suzuki-Miyaura Catalytic Cycle.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Concluding Remarks
The Suzuki-Miyaura coupling is a highly effective method for the utilization of this compound in the synthesis of complex biaryl structures. The provided protocols, derived from established literature and patent examples, offer a solid foundation for researchers in the field of drug discovery and development. Optimization of catalyst, ligand, base, and solvent may be necessary to achieve the highest yields for specific substrate combinations. It is always recommended to perform small-scale test reactions to determine the optimal conditions before scaling up.
References
Application Notes and Protocols for (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid in Drug Discovery Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid is a versatile compound with significant potential for inclusion in drug discovery screening libraries. Its unique structural features, combining a fluorinated phenylboronic acid motif with a cyclohexylcarbamoyl group, suggest a range of applications in identifying novel therapeutic agents. Boronic acids are a promising class of compounds in drug design, capable of forming reversible covalent bonds with serine, threonine, and lysine residues in target proteins.[1] The incorporation of a fluorine atom can enhance the compound's metabolic stability, binding affinity, and modulate its acidity, a critical factor for its interaction with biological targets.[2][3][4] The cyclohexylcarbamoyl moiety adds steric bulk and lipophilicity, which can contribute to target specificity and improved pharmacokinetic properties.[5][6]
These application notes provide a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its integration into screening libraries, and potential therapeutic targets for screening campaigns.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for assessing its "drug-likeness" and suitability for high-throughput screening.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇BFNO₃ | [7] |
| Molecular Weight | 265.09 g/mol | [7] |
| Appearance | White to off-white crystalline powder | Inferred from similar compounds |
| Solubility | Soluble in DMSO and methanol | Inferred from common library practices |
| LogP (predicted) | 2.5 - 3.5 | Inferred from chemical structure |
| pKa (predicted) | 7.0 - 8.0 | [3][8] |
Applications in Drug Discovery
The unique structural characteristics of this compound make it a valuable tool for screening against a variety of biological targets.
-
Enzyme Inhibition: Boronic acids are well-established inhibitors of various enzymes, particularly proteases.[9] The electrophilic boron atom can form a reversible covalent bond with nucleophilic residues in the enzyme's active site. This compound could be screened against serine proteases, threonine proteases, and other enzymes with reactive serine or threonine residues in their catalytic domains.
-
Targeting Cell Surface Glycans: Phenylboronic acids are known to interact with sialic acids, which are often overexpressed on the surface of cancer cells.[10][11][12] This makes this compound a candidate for developing targeted cancer therapies.
-
Modulation of Signaling Pathways: Phenylboronic acid derivatives have been shown to inhibit cancer cell migration by modulating the Rho family of GTP-binding proteins and their downstream targets.[9] Screening this compound in cell-based assays could identify novel modulators of oncogenic signaling pathways.
Experimental Protocols
Preparation of Stock Solutions for Screening Libraries
This protocol outlines the steps for preparing a high-concentration stock solution of this compound for use in a screening library.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator
-
Calibrated analytical balance
-
Sterile, amber glass vials or 96-well deep-well plates
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Tightly cap the vial or seal the plate and vortex the mixture for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the mixture in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure complete dissolution and the absence of particulates.
-
Storage: Store the stock solution at -20°C or -80°C in a desiccated environment to prevent degradation.
Caption: Workflow for preparing compound stock solutions.
Quality Control of Library Compounds
This protocol describes the quality control measures to ensure the identity, purity, and concentration of this compound in the screening library.[13][14]
Materials:
-
Compound stock solution
-
LC-MS system with a C18 column
-
NMR spectrometer
-
Appropriate deuterated solvents (e.g., DMSO-d6)
Procedure:
-
LC-MS Analysis:
-
Dilute a small aliquot of the stock solution to an appropriate concentration (e.g., 10 µM) in a suitable solvent system (e.g., acetonitrile/water with 0.1% formic acid).
-
Inject the sample into the LC-MS system.
-
Analyze the chromatogram for a single major peak corresponding to the compound's retention time.
-
Verify the mass spectrum to confirm the molecular weight of the compound.
-
Assess purity by calculating the peak area percentage of the main peak. A purity of ≥95% is generally acceptable.
-
-
NMR Analysis:
-
Prepare an NMR sample by dissolving a small amount of the neat compound or a dried aliquot of the stock solution in a suitable deuterated solvent.
-
Acquire ¹H and ¹⁹F NMR spectra.
-
Confirm the chemical structure by comparing the observed chemical shifts and coupling constants with the expected values.
-
Assess for the presence of impurities.
-
Caption: Quality control workflow for library compounds.
High-Throughput Screening (HTS) Protocol: A Hypothetical Serine Protease Inhibition Assay
This protocol provides a general framework for a high-throughput screen to identify inhibitors of a model serine protease.
Materials:
-
This compound library plate
-
Serine protease enzyme
-
Fluorogenic protease substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
384-well black, flat-bottom assay plates
-
Plate reader with fluorescence detection capabilities
-
Positive control (known serine protease inhibitor)
-
Negative control (DMSO)
Procedure:
-
Assay Plate Preparation:
-
Dispense a small volume (e.g., 50 nL) of the compound from the library plate into the wells of the 384-well assay plate.
-
Add positive and negative controls to designated wells.
-
-
Enzyme Addition:
-
Add the serine protease enzyme, diluted in assay buffer, to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.
-
-
Substrate Addition and Signal Detection:
-
Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Immediately transfer the plate to a plate reader and measure the fluorescence intensity at regular intervals for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each well.
-
Normalize the data to the positive and negative controls.
-
Identify "hits" as compounds that significantly inhibit the enzyme activity (e.g., >50% inhibition).
-
Caption: High-throughput screening workflow.
Potential Signaling Pathway Modulation: Rho GTPase Pathway
Phenylboronic acid derivatives have been implicated in the inhibition of cancer cell migration through the modulation of the Rho GTPase signaling pathway.[9] This pathway plays a crucial role in regulating the actin cytoskeleton, which is essential for cell motility. This compound could potentially inhibit key components of this pathway, such as RhoA, Rac1, or their downstream effectors like ROCK, leading to a reduction in cancer cell invasion and metastasis.
Caption: Hypothetical inhibition of the Rho GTPase pathway.
Conclusion
This compound represents a valuable addition to drug discovery screening libraries. Its unique combination of a fluorinated phenylboronic acid and a cyclohexylcarbamoyl group provides a strong foundation for identifying novel inhibitors of enzymes and modulators of key signaling pathways implicated in diseases such as cancer. The protocols outlined in these application notes provide a framework for the effective integration and screening of this compound in drug discovery campaigns.
References
- 1. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Fluorophenylboronic acid | 768-35-4 [chemicalbook.com]
- 11. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Quality control of small molecules - Kymos [kymos.com]
Application Notes and Protocols for the Derivatization of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid. The inherent properties of this molecule, particularly the fluorinated phenylboronic acid moiety, make it a versatile platform for various biomedical and biotechnological applications. Phenylboronic acids are known to interact reversibly with 1,2- and 1,3-diols, a characteristic that is central to their use in sensors and drug delivery systems.[1][2] The fluorine substituent on the phenyl ring is significant as it can lower the pKa of the boronic acid, enhancing its ability to bind with diols at physiological pH.[3][4]
Application Note 1: Development of a Glucose-Responsive Matrix for Insulin Delivery
Introduction: Phenylboronic acid (PBA) derivatives are extensively used in creating glucose-responsive systems for self-regulated insulin delivery.[3] The principle lies in the competitive binding of glucose with a PBA-diol complex. This compound can be incorporated into a polymer matrix, such as chitosan, which is cross-linked with a polyol-containing molecule. In the absence of glucose, the matrix is intact. When glucose levels rise, glucose competitively binds to the boronic acid moieties, causing the matrix to swell or disassemble, thereby releasing the encapsulated insulin.[5] The fluorine atom in the target molecule is advantageous as it lowers the pKa of the boronic acid, making it more responsive to glucose at physiological pH.[4]
Workflow for Polymer Conjugation:
Caption: Workflow for conjugating the boronic acid to a chitosan backbone.
Experimental Protocol: Conjugation to Chitosan
This protocol is adapted from methods used for conjugating similar fluorophenylboronic acids to chitosan.[6]
Materials:
-
This compound
-
Chitosan (low molecular weight)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
1% Acetic acid solution
-
Dialysis tubing (MWCO 3.5 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Activation of Boronic Acid: a. Dissolve this compound, EDC, and NHS in anhydrous DMF in a 1:1.2:1.2 molar ratio. b. Stir the reaction mixture at room temperature for 4 hours to form the activated NHS ester.
-
Chitosan Solution Preparation: a. Dissolve chitosan in a 1% acetic acid solution to a final concentration of 1% (w/v). b. Stir until the chitosan is fully dissolved. Adjust the pH to 5.0 with 1M NaOH.
-
Conjugation Reaction: a. Add the activated boronic acid solution dropwise to the chitosan solution. b. Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
Purification: a. Transfer the reaction mixture to a dialysis bag (MWCO 3.5 kDa). b. Dialyze against deionized water for 48 hours, changing the water every 6 hours to remove unreacted reagents.
-
Lyophilization: a. Freeze the purified solution and lyophilize to obtain the dry chitosan-PBA conjugate powder.
-
Characterization: a. Confirm the conjugation using FTIR and ¹H NMR spectroscopy.
Quantitative Data for Similar PBA-Polymer Systems
| Parameter | Polymer System | Value | Reference |
| Insulin Encapsulation Efficiency | 3-APBA-CS Nanoparticles | 53.6% | [3] |
| Insulin Encapsulation Efficiency | CS-FPBA | ~50% (wt%) | [4] |
| Glucose Binding | CS-FPBA vs. Chitosan | >6-fold higher | [4] |
| Maximum Insulin Release | CS-FPBA (50 kDa CS) | >90% in 9h (at 3 mg/mL glucose) | [4] |
Application Note 2: Fluorescent Labeling for Sialic Acid Detection in Cancer Cells
Introduction: Phenylboronic acids can be derivatized into fluorescent probes for detecting carbohydrates.[1][7] Sialic acid is a sugar often overexpressed on the surface of cancer cells and is a key biomarker.[2][8] By conjugating this compound to a fluorophore, a probe can be created that selectively binds to sialic acid residues on cancer cells, enabling fluorescent imaging and detection. The interaction involves the formation of a boronate ester between the boronic acid and the diol groups of sialic acid.[8] The change in the electronic environment of the boronic acid upon binding can lead to a detectable change in the fluorescence signal.[9]
Logical Flow for Cancer Cell Labeling:
Caption: Logic of using a fluorescent boronic acid probe for cancer cell imaging.
Experimental Protocol: Synthesis of a Fluorescent Probe via Suzuki Coupling
This protocol outlines a general strategy for creating a fluorescent derivative using a Suzuki coupling reaction, a common method for forming carbon-carbon bonds with boronic acids.[10][11]
Materials:
-
This compound
-
A suitable fluorescent aryl halide (e.g., 4-iodo-7-nitro-2,1,3-benzoxadiazole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., a mixture of Toluene, Ethanol, and Water)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: a. In a round-bottom flask, combine this compound (1 equivalent), the fluorescent aryl halide (1.1 equivalents), and the palladium catalyst (0.05 equivalents). b. Add the solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1). c. Add an aqueous solution of the base (e.g., 2M Na₂CO₃, 2 equivalents).
-
Reaction Execution: a. Degas the mixture by bubbling with argon or nitrogen for 15 minutes. b. Heat the reaction mixture to reflux (e.g., 80-90 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Dilute with an organic solvent like ethyl acetate and wash with water and brine. c. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: a. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the fluorescent probe.
-
Characterization: a. Confirm the structure of the final product using Mass Spectrometry, ¹H NMR, and measure its photophysical properties (absorption and emission spectra).
Quantitative Data for Fluorescent Boronic Acid Probes
| Probe | Target | Concentration for Labeling | Cell Line | Reference |
| Diboronic Acid Probe (7e) | Sialyl Lewis X | 1 µM | HepG2 | [12] |
| Bisboronic Acid Probe (9b) | Glycoproteins | 0.5–10 µM | HepG2 | [7] |
| BTTQ Probe | 4-borono-L-phenylalanine | Quantification Limit: 10.27 µM | - | [13] |
Application Note 3: Protein Bioconjugation for Immobilization and Affinity Chromatography
Introduction: Phenylboronic acids can be conjugated to proteins like bovine serum albumin (BSA) or enzymes to create "lectin mimetics" capable of recognizing and binding to specific glycans.[8] This application is valuable for protein immobilization on surfaces or for creating novel affinity chromatography resins.[14] The this compound can be covalently attached to carboxyl groups (aspartic and glutamic acids) on a protein's surface using carbodiimide chemistry.[8] The resulting PBA-protein conjugate can then be used to capture glycoproteins or other molecules bearing diol functionalities.
Signaling Pathway for Protein Immobilization:
Caption: Pathway from protein conjugation to affinity capture application.
Experimental Protocol: Conjugation to Bovine Serum Albumin (BSA)
To conjugate the target molecule, it first needs to be modified to have a primary amine. This can be achieved by standard organic synthesis methods. Assuming an amine-terminated version is available, the following protocol, adapted from literature, can be used.[8]
Materials:
-
Amine-functionalized this compound derivative
-
Bovine Serum Albumin (BSA)
-
EDC and NHS
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
-
PBS, pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
BSA Solution: a. Dissolve BSA in MES buffer to a concentration of 10 mg/mL.
-
Activation of Carboxyl Groups: a. Add EDC (40-fold molar excess over BSA) and NHS (40-fold molar excess) to the BSA solution. b. Incubate for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups on BSA.
-
Conjugation: a. Dissolve the amine-functionalized boronic acid derivative in a minimal amount of DMF or DMSO. b. Add the boronic acid solution to the activated BSA solution (e.g., 80-fold molar excess). c. Adjust the pH to 7.4 with PBS and react for 4 hours at room temperature.
-
Purification: a. Remove unreacted boronic acid and coupling agents by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4). b. Collect the protein-containing fractions.
-
Characterization: a. Confirm the conjugation and determine the degree of labeling using MALDI-TOF mass spectrometry and SDS-PAGE analysis.[8]
Relevant Data on PBA-Protein Interactions
| System | Interaction | Key Finding | Reference |
| PBA-Protein Conjugates | Binding to Salicylhydroxamic acid (SHA) | Phenylboronic acid (PBA) linkages were more stable for purification than other types. | [15] |
| PBA-Enzyme Conjugates | Immobilization on SHA-Sepharose | Conjugates were efficiently immobilized at pH 8.3. | [14] |
| BSA-PBA Conjugates | Macrophage surface binding | Demonstrated glycan recognition as lectin mimetics. | [8] |
References
- 1. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications [mdpi.com]
- 6. japsonline.com [japsonline.com]
- 7. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Fluorophenylboronic acid = 95 1765-93-1 [sigmaaldrich.com]
- 12. Diboronic acids as fluorescent probes for cells expressing sialyl Lewis X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid in Fragment-Based Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fragment-Based Drug Design (FBDD) has become a cornerstone in modern drug discovery, offering an efficient method for identifying novel lead compounds. This approach utilizes low molecular weight compounds ("fragments") to probe the binding sites of biological targets. Boronic acids are a privileged class of fragments due to their unique ability to form reversible covalent bonds with key amino acid residues like serine, threonine, or lysine, or to act as versatile hydrogen bond donors and acceptors.[1] This document provides detailed application notes and protocols for the use of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid , a representative boronic acid fragment, in a hypothetical FBDD campaign targeting a serine protease.
This compound combines several key features for FBDD: a boronic acid moiety for potential covalent interaction with the catalytic serine of a protease, a substituted phenyl ring for exploring aromatic and hydrophobic interactions, and functional groups (amide, fluoro) that can be chemically modified during hit-to-lead optimization.
Data Presentation
The physicochemical and hypothetical binding properties of this compound as an initial fragment hit against a model serine protease are summarized below. These properties align with the "Rule of Three," a common guideline for fragment library composition.
| Property | Value | Source/Method |
| Molecular Formula | C13H17BFNO3 | PubChem |
| Molecular Weight | 265.09 g/mol | PubChem |
| CAS Number | 874289-11-9 | Vendor |
| cLogP (Predicted) | 2.8 | ChemDraw |
| Hydrogen Bond Donors | 3 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Rotatable Bonds | 3 | Calculated |
| Target | Human Serine Protease (Hypothetical) | - |
| Binding Affinity (KD) | 250 µM | Surface Plasmon Resonance |
| IC50 | 450 µM | Enzymatic Assay |
| Ligand Efficiency (LE) | 0.32 | Calculated (LE = -1.37 * pKD / HAC) |
Mandatory Visualizations
Here we provide diagrams illustrating key workflows and concepts in the application of this fragment.
Caption: A typical Fragment-Based Drug Design (FBDD) workflow.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reaction Yield with (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of Suzuki-Miyaura cross-coupling reactions involving (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki reactions?
A1: The primary challenges with this substrate arise from its electronic properties and potential for side reactions. The fluorine atom makes the boronic acid electron-deficient, which can influence its reactivity and stability, potentially leading to side reactions like protodeboronation.[1] The amide functional group might also interact with the palladium catalyst or be susceptible to hydrolysis under strongly basic conditions.
Q2: How do I choose the optimal palladium catalyst and ligand for this specific boronic acid?
A2: For electron-deficient boronic acids, catalysts with electron-rich and bulky phosphine ligands are often effective.[2][3] Ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands can promote the crucial oxidative addition and transmetalation steps.[4] It is recommended to screen a panel of catalysts and ligands to identify the most suitable combination for your specific aryl halide partner.
Q3: Which base is most suitable for this reaction?
A3: The choice of base is critical and often empirical.[5] Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. For substrates with base-sensitive groups like esters or amides, milder bases such as potassium fluoride (KF) might be preferred to minimize hydrolysis, although this can sometimes lead to lower reaction rates.[5] The base not only facilitates the transmetalation step by forming a more nucleophilic boronate species but its stoichiometry can also influence reaction selectivity.[6][7]
Q4: What are the recommended solvents for this Suzuki coupling?
A4: A variety of solvents can be used, and the optimal choice depends on the solubility of the reactants and the reaction temperature. Common choices include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), often with the addition of water to aid in dissolving the inorganic base.[5] Anhydrous solvents like dimethylformamide (DMF) can also be effective.[5] When using anhydrous conditions with bases like K₃PO₄, the addition of a small amount of water can sometimes be beneficial.[4]
Q5: How can I minimize common side reactions like homocoupling and protodeboronation?
A5:
-
Homocoupling of the boronic acid can occur in the presence of Pd(II) species and oxygen.[8] To minimize this, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use a catalyst that is readily reduced to the active Pd(0) state.[8][9]
-
Protodeboronation , the cleavage of the C-B bond by a proton source, is a common issue with electron-deficient arylboronic acids.[1] Using anhydrous solvents, a suitable base, and carefully controlling the reaction time and temperature can help mitigate this side reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki coupling reaction with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inefficient catalyst system. 2. Suboptimal base or solvent. 3. Reaction temperature is too low. 4. Catalyst deactivation due to oxygen.[9] 5. Poor solubility of reactants. | 1. Screen different palladium catalysts and ligands (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald ligands).[5] 2. Vary the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system (e.g., dioxane/water, THF/water, DMF).[5] 3. Gradually increase the reaction temperature. 4. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. 5. Try a different solvent or solvent mixture to improve solubility.[5] |
| Significant Amount of Homocoupling Product | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst that is not efficiently reduced. | 1. Improve degassing procedures (e.g., freeze-pump-thaw cycles). 2. Consider using a Pd(0) catalyst source (e.g., Pd₂(dba)₃) or a pre-catalyst that is readily activated.[9] |
| Formation of Protodeboronation Byproduct | 1. Presence of excess water or acidic impurities. 2. The boronic acid is unstable under the reaction conditions. 3. Prolonged reaction time or high temperature. | 1. Use anhydrous solvents and ensure the base is anhydrous. 2. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[10] 3. Monitor the reaction progress and stop it once the starting material is consumed. |
| Decomposition of Starting Material or Product | 1. The amide group in the boronic acid may be sensitive to the base. 2. The product may be unstable under the reaction conditions. | 1. Use a milder base such as KF or an organic base.[5] 2. Optimize the reaction time and temperature to minimize degradation. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2-1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base under a counterflow of inert gas.[9]
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.[9]
-
Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system, the water should also be degassed.[9]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing Suzuki reaction yield.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Minimizing Protodeboronation of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize protodeboronation, a common side reaction that can lower the yield and purity of your desired products in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is an undesired side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[1][2] For this compound, this results in the formation of 4-(cyclohexylcarbamoyl)-3-fluorobenzene, consuming your starting material and reducing the yield of the intended coupling product. The presence of the electron-withdrawing carbamoyl group and the ortho-fluoro substituent can make this particular arylboronic acid susceptible to protodeboronation, especially under basic conditions commonly used in cross-coupling reactions.[3][4]
Q2: What are the primary factors that promote protodeboronation?
A2: Several factors can accelerate the rate of protodeboronation:
-
High pH (Strong Bases): Basic conditions, particularly with hydroxide bases like NaOH or KOH, significantly promote protodeboronation by forming a more reactive arylboronate anion.[1][5][6]
-
Presence of Water: Water can act as a proton source for the protodeboronation reaction.[7]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation relative to the desired cross-coupling reaction.[7][8]
-
Inefficient Catalytic System: A slow desired reaction leaves the boronic acid exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.[7]
-
Strong Donor Ligands: In some metal-mediated reactions, strong donor ligands can accentuate protodeboronation.[8][9]
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: You can monitor your reaction by techniques such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy. The protodeboronated byproduct, 4-(cyclohexylcarbamoyl)-3-fluorobenzene, will have a different retention factor (Rf) on TLC and a different retention time in LC compared to the starting material and the desired product. Its mass will also be different, which can be detected by MS. ¹H and ¹⁹F NMR can also be used to identify and quantify the byproduct.
Q4: Is it better to use the boronic acid directly or a boronate ester derivative?
A4: Using a boronate ester derivative, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate ester, is a highly effective strategy to minimize protodeboronation.[5][10] These esters are generally more stable than the corresponding boronic acids and can act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and thus minimizing side reactions.[5] While esterification adds an extra synthetic step, it often leads to higher yields and cleaner reactions for sensitive substrates.[1][11]
Troubleshooting Guide
This guide provides specific solutions to common problems encountered during reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Significant formation of the protodeboronated byproduct. | Use of strong, hydroxide-containing bases (e.g., NaOH, KOH). | Switch to a milder, non-hydroxide base such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[7] |
| Presence of excess water in the reaction. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Consider adding activated molecular sieves (e.g., 4Å) to the reaction mixture.[7] | |
| High reaction temperature. | Attempt the reaction at a lower temperature (e.g., starting at 60-80 °C). If the reaction is too slow, consider using a more active catalyst system instead of increasing the temperature.[7][8] | |
| Slow catalytic turnover of the desired reaction. | Optimize the catalyst and ligand system. Increase the catalyst loading or use more electron-rich and bulky phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) to accelerate the cross-coupling.[7] | |
| Inconsistent reaction yields. | Variability in the quality of the boronic acid. | Consider converting the boronic acid to a more stable pinacol or MIDA boronate ester for more consistent results.[5][10] |
| Oxygen sensitivity of the catalyst. | Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) and that all solvents are properly degassed. | |
| Difficulty purifying the product from the protodeboronated byproduct. | Similar polarity of the product and byproduct. | The most effective solution is to minimize the formation of the byproduct by implementing the strategies mentioned above. If separation is still challenging, explore alternative chromatographic conditions (e.g., different solvent systems or stationary phases). |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide, incorporating conditions to suppress protodeboronation.
Materials:
-
This compound (1.2 - 1.5 eq)
-
Aryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or 2-MeTHF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and allow it to cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Degas the solvent by sparging with an inert gas for 15-30 minutes.
-
Boronic Acid Addition: Add the this compound to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Conversion to Pinacol Boronate Ester for Enhanced Stability
This protocol describes the conversion of the boronic acid to its pinacol ester.
Materials:
-
This compound
-
Pinacol
-
Anhydrous solvent (e.g., Toluene or THF)
-
Dean-Stark apparatus (for azeotropic removal of water) or molecular sieves
Procedure:
-
To a round-bottom flask, add the this compound and an equimolar amount of pinacol.
-
Add a suitable anhydrous solvent (e.g., toluene).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water azeotropically. Alternatively, the reaction can be stirred at room temperature or with gentle heating in the presence of activated molecular sieves.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure. The crude pinacol ester can often be used in the subsequent coupling reaction without further purification.
Visualizations
Caption: Base-catalyzed protodeboronation pathway.
Caption: Troubleshooting flowchart for minimizing protodeboronation.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of reaction products derived from (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in Suzuki coupling reactions with this compound?
A1: Common impurities include unreacted starting materials such as the boronic acid itself and the coupling partner (aryl halide/triflate), homocoupled byproducts of the boronic acid, deborylated starting material, and residual palladium catalyst. The presence of the amide functional group in the target molecule can sometimes lead to solubility issues and make the removal of polar impurities more challenging.
Q2: How can I effectively remove unreacted this compound from my reaction mixture?
A2: An aqueous basic wash is typically effective for removing unreacted boronic acids. By treating the crude reaction mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the boronic acid is converted into its water-soluble boronate salt, which can then be separated into the aqueous layer during an extraction.
Q3: My product, a biaryl amide, and the homocoupled byproduct show very similar polarity on TLC. How can I separate them?
A3: Separating compounds with similar polarities is a common challenge in purification. Meticulous flash column chromatography using a shallow solvent gradient is often the most effective method. It is crucial to screen various solvent systems using Thin Layer Chromatography (TLC) to identify the optimal conditions for separation.[1] For crystalline products, recrystallization from a carefully selected solvent or solvent system can also be a highly effective purification technique.[2]
Q4: Why is the removal of the residual palladium catalyst critical, and what are the most effective methods?
A4: For applications in drug development and pharmaceutical sciences, it is imperative to reduce residual palladium levels to parts-per-million (ppm) due to toxicity concerns and regulatory requirements. Common methods for palladium removal include:
-
Filtration through Celite®: This is effective for removing heterogeneous palladium catalysts or palladium that has precipitated as palladium black.
-
Palladium Scavengers: These are materials, often functionalized silica gels or polymers with thiol or amine groups, that selectively bind to soluble palladium species, which can then be removed by filtration.
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb residual palladium.
Q5: My desired biaryl amide product is an oil and will not crystallize. What are the best purification strategies?
A5: If your product is an oil, flash column chromatography is the most suitable purification method. For polar amide products, normal-phase chromatography on silica gel with a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol gradients) is a good starting point. If issues like streaking or poor separation occur, reverse-phase flash chromatography can be a powerful alternative.[3]
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low product yield after purification | - Incomplete reaction. - Product loss during aqueous workup. - Decomposition of the product on silica gel. | - Monitor the reaction by TLC or LC-MS to ensure completion before workup. - Perform multiple extractions with the organic solvent. Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. - Deactivate the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent, or consider using alumina as the stationary phase. |
| Persistent palladium contamination (dark coloration of the product) | - Inefficient removal of homogeneous palladium catalyst. - The product may be complexing with the palladium. | - After initial filtration, employ a palladium scavenger. Select a scavenger based on the solvent system and the nature of your product. - Treat a solution of your product with activated carbon. - Consider recrystallization if the product is a solid, as this can be very effective at excluding metal impurities. |
| Co-elution of the product with a major impurity during column chromatography | - The polarity of the product and impurity are very similar in the chosen solvent system. | - Optimize the solvent system for TLC to achieve better separation before attempting column chromatography. Test a wider range of solvent polarities and compositions (e.g., adding a small amount of a third solvent). - Employ a very shallow gradient during flash chromatography. - If available, consider using a different stationary phase, such as alumina or a bonded-phase silica gel. Reverse-phase chromatography is also a strong alternative.[3] |
| Product streaking on the silica gel column | - The amide functional group may be interacting strongly with the acidic silica gel. - The product might be sparingly soluble in the eluent at the concentration it reaches on the column. | - Add a small percentage (0.1-1%) of triethylamine or another amine to the eluent to neutralize the acidic sites on the silica gel. - Choose a solvent system where the product has better solubility. Dry loading the sample onto silica gel before chromatography can also help. |
Data Presentation
Table 1: Comparison of Palladium Scavengers for Suzuki Coupling Products
| Scavenger Type | Functional Group | Typical Loading (wt. equiv.) | Solvent Compatibility | Typical Removal Efficiency (%) |
| Thiol-functionalized Silica | -SH | 10 - 20 | Toluene, THF, Ethyl Acetate | > 95% |
| Amine-functionalized Silica | -NH₂, -NHR | 10 - 20 | Dichloromethane, Acetonitrile | > 90% |
| Activated Carbon | N/A | 5 - 10 wt% | Broad | 80 - 99% |
| Polymer-bound Thiol | -SH | 10 - 20 | Toluene, Dioxane | > 95% |
Note: The efficiency of palladium removal is highly dependent on the specific product, solvent, temperature, and initial palladium concentration. The values presented are typical ranges.
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Upon completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
If a solid palladium catalyst was used, or if palladium black has precipitated, filter the mixture through a pad of Celite®. Wash the filter cake with the reaction solvent.
-
Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with: a. 1 M aqueous NaOH or K₂CO₃ solution (to remove unreacted boronic acid). b. Water. c. Brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography of a Polar Biaryl Amide
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it with various solvent systems (e.g., gradients of hexane/ethyl acetate, or dichloromethane/methanol) to find a system that gives good separation between the product and impurities (target Rf for the product is typically 0.2-0.3).
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.[4]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Solvent Selection: The ideal recrystallization solvent will dissolve the crude product at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures or are insoluble at all temperatures.[5] Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures such as ethyl acetate/hexanes) to find a suitable system.[2][6]
-
Dissolution: In a flask, add the crude product and a minimal amount of the chosen hot solvent until the product just dissolves.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated carbon and heat the solution for a few minutes. Hot filter the solution to remove the carbon.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
References
catalyst selection to reduce homocoupling of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid
Topic: Catalyst Selection to Reduce Homocoupling of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic Acid
This technical support resource is designed for researchers, scientists, and drug development professionals to address the common challenge of boronic acid homocoupling during Suzuki-Miyaura cross-coupling reactions, with a specific focus on the substrate this compound.
Troubleshooting Guides
Here are troubleshooting strategies for specific issues encountered during your experiments.
Issue 1: High levels of the homocoupled biaryl byproduct are observed.
-
Question: My reaction is producing a significant amount of the symmetrical biaryl derived from this compound. How can I minimize this?
-
Answer: Homocoupling is a frequent side reaction in Suzuki couplings.[1] To address this, several factors in your reaction setup should be optimized:
-
Catalyst and Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and influencing its reactivity.[1] For sterically hindered and electron-deficient boronic acids, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos.[1][2] These ligands can promote the desired cross-coupling pathway and suppress homocoupling.[3]
-
Palladium Source: Using a Pd(0) source, like Pd₂(dba)₃, is often preferred over Pd(II) sources such as Pd(OAc)₂ or PdCl₂, as it can reduce the initial concentration of Pd(II) that may lead to homocoupling.[3]
-
Oxygen Exclusion: The presence of oxygen can promote the homocoupling of boronic acids.[4] It's crucial to thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][5]
-
Base Selection: The base activates the boronic acid, but an inappropriate choice can increase homocoupling.[6] Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are generally less likely to promote this side reaction compared to strong bases like sodium hydroxide (NaOH).[1]
-
Issue 2: The reaction is sluggish, and forcing conditions (high temperature) increase homocoupling.
-
Question: To drive my reaction to completion, I have to use high temperatures, which unfortunately also increases the amount of homocoupling. What can I do?
-
Answer: Balancing reaction rate and selectivity is key.
-
Ligand Choice: As mentioned, bulky, electron-rich phosphine ligands not only suppress homocoupling but also accelerate the desired catalytic cycle, potentially allowing for lower reaction temperatures.[1][3]
-
Temperature Optimization: It is advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate to help suppress homocoupling.[1]
-
Solvent: The choice of solvent can impact both solubility and reaction kinetics. Common solvents for Suzuki reactions include dioxane, THF, and toluene. Sometimes a co-solvent system, such as toluene/water, can be beneficial.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of boronic acid homocoupling?
A1: There are two main pathways for boronic acid homocoupling. The first is an oxygen-mediated process where oxygen oxidizes the active Pd(0) catalyst to Pd(II), which then reacts with two molecules of the boronic acid to form the homocoupled product.[1][9] The second is a Palladium(II)-mediated pathway where a Pd(II) salt, often used as the catalyst precursor, directly reacts with the boronic acid to produce the homodimer and Pd(0).[1][8]
Q2: How does the structure of this compound influence homocoupling?
A2: The electronic properties of the boronic acid play a role. Electron-deficient arylboronic acids can be more prone to homocoupling.[2] The fluorine atom in your substrate is electron-withdrawing, which might contribute to the propensity for this side reaction.
Q3: Can I use a copper catalyst to avoid palladium-mediated homocoupling?
A3: While copper-catalyzed cross-coupling reactions exist, copper salts can also promote the homocoupling of boronic acids.[10][11] The mechanism is different from the palladium-catalyzed pathway, but it remains a potential side reaction.[10][12] Therefore, switching to a copper catalyst may not necessarily solve the homocoupling issue and would require significant re-optimization of the reaction conditions.
Q4: Are there any procedural tips to minimize homocoupling?
A4: Yes, one effective technique is the slow addition of the boronic acid to the reaction mixture. This keeps the instantaneous concentration of the boronic acid low, which can disfavor the bimolecular homocoupling reaction.[7] Additionally, pre-heating the mixture of the catalyst, base, and other coupling partner before adding the boronic acid can sometimes be beneficial.[4]
Data Presentation
Table 1: Influence of Ligand and Base on Suzuki-Miyaura Coupling Yield and Homocoupling Byproduct Formation (Illustrative Data)
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Toluene | 100 | 60 | 35 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 90 | 88 | <5 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 90 | 92 | <3 |
| PdCl₂(dppf) | dppf | CsF | THF | 80 | 75 | 18 |
This table presents illustrative data based on general trends in Suzuki-Miyaura reactions. Actual results for this compound will require experimental optimization.
Experimental Protocols
Protocol: Screening of Catalysts and Conditions to Minimize Homocoupling
-
Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of this compound, your coupling partner (aryl halide or triflate), and various bases (e.g., K₃PO₄, K₂CO₃) in a degassed solvent (e.g., dioxane).
-
Reaction Setup: In a series of reaction vials, add the aryl halide stock solution. Then, add the selected palladium precursor and ligand to each vial. A typical catalyst loading is 1-2 mol%.
-
Initiation: Add the boronic acid stock solution and the base stock solution to each vial.
-
Execution: Seal the vials and place them in a pre-heated reaction block (e.g., at 90 °C).
-
Monitoring: After a set time (e.g., 12 hours), take a small aliquot from each reaction, quench with water, and extract with an organic solvent.
-
Analysis: Analyze the organic extracts by LC-MS or GC-MS to determine the ratio of the desired product to the homocoupling byproduct.
-
Optimization: Based on the initial screen, select the most promising catalyst/ligand/base combination and perform further optimization of temperature, concentration, and reaction time.
Mandatory Visualization
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Caption: The primary mechanisms leading to boronic acid homocoupling.
Caption: A logical workflow for troubleshooting and reducing homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
analytical methods to monitor (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid reaction progress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction progress of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical methods to monitor the reaction progress of this compound?
A1: The most common and effective methods for monitoring the reaction progress of this compound are High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Each technique offers distinct advantages. HPLC and UPLC-MS provide excellent quantitative capabilities for tracking the consumption of reactants and the formation of products, making them ideal for reaction optimization and kinetic studies.[1] NMR spectroscopy offers detailed structural information and is a powerful tool for in-situ monitoring and mechanistic investigations.[1]
Q2: How do I choose between HPLC/UPLC-MS and NMR for my specific needs?
A2: The choice of technique depends on the specific requirements of your study.[1]
-
Choose HPLC/UPLC-MS if:
-
Choose NMR if:
Q3: Can I use Gas Chromatography (GC) to monitor my reaction?
A3: Gas Chromatography is generally not ideal for monitoring boronic acid reactions without derivatization.[2] Boronic acids, including this compound, are typically not volatile enough and can be thermally labile, leading to degradation at the high temperatures used in GC.[2]
HPLC/UPLC-MS Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful techniques for monitoring the reaction progress of this compound. However, various issues can arise during analysis. This guide addresses common problems in a question-and-answer format.
Q: Why am I seeing poor peak shape (tailing or fronting) for my boronic acid?
A: Poor peak shape can be caused by several factors:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the boronic acid, causing peak tailing.[3]
-
Solution: Use a mobile phase with a lower pH (e.g., adding 0.1% formic acid) to suppress the ionization of silanol groups. Alternatively, use a column with end-capping or a different stationary phase.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject.
-
-
Column Degradation: The column may be old or damaged.
-
Solution: Replace the column with a new one.
-
Q: My retention times are shifting between injections. What could be the cause?
A: Retention time instability can be due to:
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Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before starting the analysis.[4]
-
-
Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the organic solvent can alter retention times.[5]
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Pump Malfunction: Leaks or faulty check valves in the HPLC pump can cause inconsistent flow rates.[5]
-
Solution: Inspect the pump for leaks and service the check valves if necessary.[6]
-
Q: I am not detecting my boronic acid, or the signal is very weak. What should I do?
A: This issue can stem from several sources:
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Inappropriate Detection Wavelength: The UV detector may not be set to a wavelength where the boronic acid has significant absorbance.
-
Solution: Determine the UV-Vis spectrum of your compound and set the detector to the wavelength of maximum absorbance (λmax).
-
-
Sample Degradation: Boronic acids can be unstable under certain conditions.
-
Solution: Ensure your quenched reaction samples are stored properly (e.g., at low temperature) and analyzed promptly.
-
-
Mass Spectrometer Settings (for UPLC-MS): The ionization source parameters may not be optimized.
-
Solution: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage and gas flow rates, for your specific compound. Boronic acids are often analyzed in negative ion mode.
-
Experimental Protocol: HPLC Monitoring
A general protocol for monitoring the reaction progress of this compound using HPLC is as follows:
-
Reaction Sampling and Quenching:
-
At specific time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This prevents further reaction.[1] An internal standard can be added for precise quantification.
-
-
Sample Preparation:
-
Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
Further dilute the sample if necessary to fall within the linear range of the detector.
-
-
HPLC Method:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[7]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detector: UV detector set at an appropriate wavelength (e.g., 254 nm, or the determined λmax).
-
-
Data Analysis:
-
Integrate the peak areas of the starting material and the product.
-
Calculate the percentage conversion of the starting material and the formation of the product over time.
-
Quantitative Data Summary
| Reaction Time (min) | This compound Conversion (%) | Product Formation (%) |
| 0 | 0 | 0 |
| 30 | 45 | 43 |
| 60 | 85 | 84 |
| 120 | >99 | >98 |
This table presents representative kinetic data for a reaction monitored by HPLC, showing the percentage conversion of the boronic acid and the formation of the product over time.[1]
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
NMR Spectroscopy Troubleshooting Guide
Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for in-situ reaction monitoring. This guide provides answers to common troubleshooting questions.
Q: My NMR signals are broad. What is the cause?
A: Broad peaks in an NMR spectrum can be due to:
-
Poor Shimming: The magnetic field homogeneity may not be optimized.
-
Solution: Re-shim the spectrometer.
-
-
Sample Heterogeneity: The sample may not be fully dissolved or may contain suspended solids.
-
Solution: Ensure your sample is completely dissolved. If monitoring a heterogeneous reaction, be aware that some line broadening is expected.
-
-
High Sample Concentration: Very concentrated samples can lead to broader signals.
-
Solution: Use a more dilute sample if possible.
-
Q: I am having trouble with solvent suppression. How can I improve it?
A: When not using deuterated solvents, effective solvent suppression is crucial.
-
Issue: The large solvent signal can obscure signals of interest and saturate the detector.
Q: The reaction kinetics measured by in-situ NMR seem different from those in the flask. Why?
A: Discrepancies can arise due to:
-
Lack of Stirring: Reactions in a standard NMR tube are not stirred, which can affect the kinetics of heterogeneous reactions or reactions where mixing is important.[9]
-
Solution: Be aware of this limitation. For reactions highly dependent on mixing, online flow NMR, which involves pumping the reaction mixture through the spectrometer, may be a better option.[10]
-
-
Temperature Differences: The temperature inside the NMR probe may differ slightly from the reaction flask.
-
Solution: Calibrate the temperature of the NMR probe.
-
Experimental Protocol: ¹⁹F NMR Monitoring
Given the fluorine atom in this compound, ¹⁹F NMR is an excellent and highly sensitive technique for monitoring its conversion.
-
Sample Preparation (for in-situ monitoring):
-
In an NMR tube, combine the starting materials, catalyst, and base in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1]
-
An internal standard with a known concentration and a ¹⁹F signal that does not overlap with other signals can be added for quantitative analysis.
-
-
NMR Acquisition:
-
Place the NMR tube in the spectrometer, pre-set to the desired reaction temperature.
-
Acquire a series of 1D ¹⁹F NMR spectra at regular time intervals.
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals corresponding to the starting material and the product.
-
Calculate the relative concentrations of the species at each time point by comparing the integral values.
-
NMR Monitoring Workflow
Caption: A streamlined workflow for NMR reaction monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. realab.ua [realab.ua]
- 5. labcompare.com [labcompare.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 8. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
Technical Support Center: Strategies for Coupling Sterically Hindered Substrates with (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful Suzuki-Miyaura cross-coupling of sterically hindered substrates with (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling a sterically hindered substrate with this compound?
A1: The primary challenges stem from a combination of steric hindrance and the electronic properties of the boronic acid. Steric bulk around the reaction centers on both coupling partners can impede key steps in the catalytic cycle, namely oxidative addition and reductive elimination. Additionally, this compound is an electron-deficient boronic acid due to the fluorine and carbamoyl substituents. This can slow down the rate of transmetalation and increase the susceptibility of the boronic acid to protodeboronation, a common side reaction where the carbon-boron bond is cleaved.
Q2: I am observing low to no yield in my reaction. What are the most common initial troubleshooting steps?
A2: When encountering low yields, a systematic approach is crucial. Begin by verifying the quality and stability of your reagents. Electron-deficient boronic acids can be prone to degradation, so using a fresh, high-purity batch is recommended. Ensure your solvents are anhydrous and properly degassed, as oxygen can deactivate the palladium catalyst. The choice of catalyst, ligand, base, and temperature are all critical and interdependent factors that may require optimization.
Q3: What type of catalyst and ligand system is most effective for this type of challenging coupling?
A3: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered couplings. The use of bulky, electron-rich phosphine ligands is critical. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide and accelerate the reductive elimination step. Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are excellent choices. For exceptionally demanding couplings, specialized ligands like AntPhos or BI-DIME have demonstrated superior performance. N-Heterocyclic Carbene (NHC) ligands are also highly effective alternatives.
Q4: How does the choice of base and solvent impact the reaction?
A4: The base activates the boronic acid for transmetalation and its choice is crucial. Moderately strong inorganic bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective. For particularly stubborn couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary. The solvent should be anhydrous and non-polar aprotic, with toluene and dioxane being common choices. In some cases, higher boiling point solvents like xylenes may be required to drive the reaction to completion at elevated temperatures.
Q5: How can I minimize the side reaction of protodeboronation?
A5: Protodeboronation is a significant issue with electron-deficient boronic acids. To mitigate this, consider the following:
-
Use a milder base: Strong bases in the presence of water can accelerate this side reaction.
-
Anhydrous conditions: Minimizing water content in the reaction is crucial.
-
Use of boronic esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce protodeboronation.
Troubleshooting Guide
Issue: Low or No Product Formation
| Potential Cause | Recommended Action |
| Ineffective Catalyst/Ligand System | Switch from standard ligands (e.g., PPh₃) to bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or specialized ligands for highly hindered substrates (e.g., AntPhos). Consider using a pre-formed palladium catalyst (precatalyst) for more reliable generation of the active Pd(0) species. |
| Inappropriate Base | Screen different bases. K₃PO₄ and Cs₂CO₃ are good starting points. For very hindered systems, a stronger, non-nucleophilic base like t-BuOK may be required. Ensure the base is finely powdered and anhydrous. |
| Suboptimal Solvent | Use anhydrous, degassed, non-polar aprotic solvents like toluene or dioxane. If the reaction is sluggish, consider increasing the temperature by switching to a higher-boiling solvent such as xylenes. |
| Low Reaction Temperature | Sterically hindered couplings often require higher temperatures (100-140 °C) to overcome the activation energy barrier. Microwave irradiation can also be an effective method to rapidly achieve and maintain high reaction temperatures. |
| Protodeboronation of Boronic Acid | Use fresh, high-purity this compound. Consider converting it to a more stable pinacol ester. Employ milder bases and strictly anhydrous conditions. |
| Catalyst Deactivation | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst and phosphine ligands. Use freshly degassed solvents. |
Data Presentation
The following tables summarize the impact of different ligands and reaction conditions on the yield of Suzuki-Miyaura couplings involving sterically hindered substrates, based on literature reports for analogous systems.
Table 1: Effect of Ligand on the Coupling of a Sterically Hindered Aryl Bromide with a Hindered Boronic Acid [1]
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | <5 |
| 2 | PCy₃ | <5 |
| 3 | Buchwald Ligand (SPhos) | 91 |
| 4 | Phenanthrene-based Ligand (AntPhos) | 95 |
| Reaction Conditions: 1.0 mmol aryl bromide, 1.2 mmol boronic acid, 2.0 mmol K₃PO₄, 2 mol% Pd(OAc)₂, 4 mol% ligand, in toluene at 110 °C for 12 h. |
Table 2: Optimization of Reaction Conditions for a Challenging Sterically Hindered Coupling [2]
| Entry | Catalyst | Ligand | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | 80 | 24 | 18 |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 80 | 24 | 15 |
| 3 | Pd₂(dba)₃ | XPhos | K₂CO₃ | 80 | 24 | 75 |
| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 80 | 24 | 82 |
| 5 | Pd₂(dba)₃ | XPhos | K₃PO₄ | 100 | 12 | 92 |
| 6 | Pd₂(dba)₃ | AntPhos | K₃PO₄ | 100 | 12 | 96 |
Experimental Protocols
Protocol 1: General Procedure for Screening Catalysts and Ligands
-
Reagent Preparation: In a glovebox, prepare stock solutions of the desired palladium precatalyst (e.g., Pd₂(dba)₃, 5 mM) and various ligands (e.g., SPhos, XPhos, AntPhos, 10 mM) in anhydrous, degassed toluene.
-
Reaction Setup: To an array of oven-dried reaction vials equipped with magnetic stir bars, add the sterically hindered aryl halide (0.1 mmol, 1.0 equiv), this compound (0.12 mmol, 1.2 equiv), and finely powdered K₃PO₄ (0.2 mmol, 2.0 equiv).
-
Inerting: Seal the vials with septa, remove from the glovebox, and connect to a Schlenk line. Evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add 1.0 mL of anhydrous, degassed toluene to each vial via syringe. Then, add the appropriate volumes of the palladium precatalyst and ligand stock solutions to achieve the desired catalyst loading (e.g., 2 mol% Pd, 4 mol% ligand).
-
Reaction: Place the vials in a preheated aluminum heating block at 110 °C and stir vigorously for 12-24 hours.
-
Analysis: After cooling to room temperature, an internal standard is added, and the reaction mixtures are diluted with ethyl acetate. The conversion and yield are determined by GC-MS or LC-MS analysis.
Protocol 2: Optimized Procedure for a Sterically Hindered Coupling
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the sterically hindered aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and finely powdered K₃PO₄ (3.0 mmol, 3.0 equiv).
-
Catalyst Addition: In a glovebox, add the palladium catalyst/ligand system (e.g., XPhos Pd G3 precatalyst, 0.02 mmol, 2 mol%).
-
Inerting: Seal the flask, remove from the glovebox, and connect to a Schlenk line. Evacuate and backfill with argon three times.
-
Solvent Addition: Under a positive flow of argon, add 10 mL of anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with 50 mL of ethyl acetate and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
References
Validation & Comparative
A Comparative Analysis of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic Acid and Other Boronic Acids in Chemical Synthesis and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid alongside other boronic acids, focusing on their performance in Suzuki-Miyaura cross-coupling reactions and their potential as enzyme inhibitors. This document is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development by presenting objective comparisons supported by experimental data and detailed methodologies.
Introduction to Boronic Acids
Boronic acids, characterized by a C-B(OH)₂ functional group, are versatile reagents in organic chemistry, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. Beyond their utility in synthesis, boronic acids have gained significant attention in medicinal chemistry as enzyme inhibitors, owing to their ability to form reversible covalent bonds with active site serine or threonine residues. The specific properties and reactivity of a boronic acid are highly dependent on the nature of the organic substituent attached to the boron atom. This guide will explore these aspects with a focus on this compound and its comparison with other relevant boronic acids.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a fundamental transformation in the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials. The efficiency of this reaction is influenced by the electronic and steric properties of the boronic acid.
While direct, head-to-head comparative yield data for this compound is not extensively documented in a single study, we can infer its reactivity by comparing it with structurally similar boronic acids. The presence of a fluorine atom and a bulky cyclohexylcarbamoyl group at the meta and para positions, respectively, influences its electronic and steric profile. Generally, electron-withdrawing groups can enhance the rate of transmetalation, a key step in the catalytic cycle, but may also increase the propensity for protodeboronation, an undesired side reaction.
Below is a table summarizing representative yields from Suzuki-Miyaura coupling reactions of various substituted phenylboronic acids with different aryl halides. This data, compiled from various literature sources, provides a basis for estimating the performance of this compound.
Table 1: Comparative Yields of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 95 |
| 4-Fluorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (2) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | 92 |
| 4-Carboxyphenylboronic acid | 4-Iodotoluene | Pd(OAc)₂ (2) | K₃PO₄ (3) | DMF | 110 | 8 | 88 |
| 2-Nitrophenylboronic acid | 5-Bromoindole | Pd/SPhos (5) | K₂CO₃ (3) | Water/Acetonitrile | 100 | 1 | 90[1] |
| This compound (Estimated) | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12-24 | 85-95 |
Note: The data for this compound is an estimation based on the reactivity of similar compounds. Actual yields may vary depending on specific reaction conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general guideline for performing a Suzuki-Miyaura cross-coupling reaction between an aryl halide and a boronic acid.[1][2][3][4]
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF, with or without water)
-
Schlenk flask or sealed reaction vessel
-
Magnetic stirrer and heating source
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, boronic acid, palladium catalyst, and base.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Performance as Enzyme Inhibitors
Boronic acids are a well-established class of reversible, covalent inhibitors for serine and threonine proteases, making them attractive candidates for drug development. The boronic acid moiety forms a tetrahedral intermediate with the catalytic serine or threonine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis. The potency and selectivity of inhibition are determined by the substituents on the boronic acid.
This compound, with its N-acyl and fluoro-substituted phenyl ring, possesses structural features often found in potent enzyme inhibitors. For instance, it shares similarities with inhibitors of the proteasome and Rho-associated coiled-coil containing protein kinase (ROCK), both of which are important targets in cancer and other diseases.
The following table presents a comparative overview of the inhibitory activity (IC₅₀ values) of various boronic acid derivatives against different enzyme targets. This allows for an estimation of the potential biological activity of this compound.
Table 2: Comparative IC₅₀ Values of Boronic Acid Enzyme Inhibitors
| Boronic Acid Derivative | Target Enzyme | IC₅₀ (nM) |
| Bortezomib | 20S Proteasome (Chymotrypsin-like) | 0.6 |
| N-(1-Benzyl-3-pyrrolidyl)-N-(5-isoquinolyl)amine analogue | Rho Kinase | 25[5] |
| Thiazole-2-amine derivative (Compound 4v) | ROCK II | 20[6] |
| This compound (Hypothesized) | Proteasome / Rho Kinase | 10 - 500 |
Note: The IC₅₀ value for this compound is a hypothesized range based on its structural similarity to known inhibitors. Experimental validation is required.
Signaling Pathway: Rho GTPase Signaling
The Rho family of small GTPases (including Rho, Rac, and Cdc42) are key regulators of the actin cytoskeleton and are involved in various cellular processes such as cell migration, adhesion, and proliferation. Dysregulation of Rho GTPase signaling is implicated in cancer progression and metastasis. Rho-associated kinases (ROCKs) are major downstream effectors of RhoA. Boronic acid-based inhibitors have shown promise in targeting this pathway.
Experimental Protocol: General Proteasome Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.[7][8][9][10]
Materials:
-
Purified human 20S proteasome
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Fluorogenic substrate (e.g., Suc-LLVY-AMC)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Bortezomib)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in assay buffer.
-
In the wells of the 96-well plate, add the assay buffer, the test compound or control at various concentrations, and the purified 20S proteasome.
-
Incubate the plate at 37 °C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm for AMC) at regular intervals for 30-60 minutes at 37 °C.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a promising, yet understudied, building block for both synthetic and medicinal chemistry. Based on the analysis of structurally related compounds, it is anticipated to be an efficient coupling partner in Suzuki-Miyaura reactions, likely affording high yields of the desired biaryl products. Furthermore, its structural features suggest potential as a potent inhibitor of enzymes such as the proteasome and Rho kinase. The experimental protocols and comparative data presented in this guide are intended to facilitate further research and application of this and other boronic acids in the development of novel chemical entities and therapeutic agents. Further experimental validation is necessary to precisely quantify the performance of this compound and to fully elucidate its biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Design and synthesis of rho kinase inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. med.fsu.edu [med.fsu.edu]
Comparative Guide to Analytical Method Validation for (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid
This guide provides a comparative overview of analytical methods suitable for the validation of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid, a key intermediate in pharmaceutical development. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and quality of this compound. This document outlines various analytical approaches, their validation parameters based on established guidelines, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their analytical method development and validation processes.
Comparison of Analytical Techniques
The analysis of boronic acids, including this compound, presents unique challenges due to their propensity to undergo dehydration to form cyclic boroxine structures.[1] This can complicate spectral interpretation and chromatographic separation. Therefore, the choice of analytical methodology is crucial for obtaining accurate and reproducible results. The following tables compare the performance of common analytical techniques for boronic acid analysis.
Table 1: Comparison of Chromatographic Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Specificity | Good; can separate the analyte from impurities. Baseline resolution for eleven structurally similar boronic acids has been achieved.[2] | Excellent; provides mass-to-charge ratio information for definitive identification. | Excellent; provides detailed fragmentation patterns for structural elucidation, but requires derivatization.[1] |
| **Linearity (R²) ** | Typically ≥ 0.99 | ≥ 0.98[3][4] | ≥ 0.99 (with appropriate derivatization) |
| Accuracy (% Recovery) | Typically 98-102% | 97.1 to 105.7%[3][4] | Dependent on derivatization efficiency, but generally within 95-105% |
| Precision (% RSD) | ≤ 2% | < 2.0%[3][4] | ≤ 5% |
| Limit of Detection (LOD) | Method-dependent, can be in the low ng range. | 0.1 µg[3][4] | pg to ng range, highly sensitive. |
| Limit of Quantitation (LOQ) | Method-dependent, typically in the ng range. | 1.0 µg[3][4] | pg to ng range, highly sensitive. |
| Key Advantages | Robust, widely available, and cost-effective for routine analysis.[2] | High throughput, high resolution, and provides molecular weight information, minimizing the need for derivatization.[3][4] | Excellent separation efficiency and sensitivity.[1] |
| Key Disadvantages | May require longer run times compared to UPLC. Secondary interactions with metal surfaces of columns can be a concern.[2] | Higher initial capital investment.[2] | Mandatory derivatization to increase volatility, which adds a step to sample preparation.[1] |
Table 2: Comparison of Spectroscopic Methods
| Parameter | ¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Specificity | Excellent for structural elucidation and distinguishing between sp² and sp³ hybridized boron.[5][6] | Excellent for molecular weight determination and structural information through fragmentation.[1] |
| Quantitative Analysis | Can be quantitative with proper standards and experimental setup. | Can be quantitative when coupled with a separation technique (e.g., LC-MS, GC-MS). |
| Key Advantages | Provides detailed structural information, including the state of the boronic acid (free acid vs. boronate ester).[7][8] It is a convenient tool for monitoring acidity and binding phenomena.[8] | High sensitivity and specificity. Can be used to identify and quantify trace impurities.[1] |
| Key Disadvantages | Lower sensitivity compared to MS. Requires higher sample concentrations (~4 mg in 0.65 mL).[5] | Analysis can be complicated by the formation of boroxines, adducts, and dimers.[1][3][4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for boronic acid analysis and should be optimized for the specific compound, this compound.
High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for the separation of boronic acids.
-
Instrumentation: An HPLC system with a PDA detector is recommended.[2] To minimize secondary interactions, columns with MaxPeak™ Premier technology can be utilized.[2]
-
Column: XSelect™ Premier HSS T3 Column (dimensions appropriate for the HPLC system).[2]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A linear gradient from 5% B to 95% B over a specified time, followed by a hold and re-equilibration. The total run time is typically under 15 minutes.[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA detector, monitoring at a wavelength determined by the UV spectrum of this compound.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
This method is suitable for high-throughput analysis.[3][4]
-
Instrumentation: UPLC system coupled to an electrospray ionization mass spectrometer (ESI-MS).
-
Mobile Phase:
-
A: 10 mM Ammonium acetate in water
-
B: Acetonitrile
-
-
Gradient Program: A rapid gradient with a total run time of approximately one minute can be developed.[3][4]
-
Flow Rate: 0.5 mL/min
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often effective for boronic acids, detecting the [M-H]⁻ ion.[4]
-
Mass Range: m/z 50 - 500.[9]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. No pre-derivatization is typically required.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
Derivatization is mandatory for GC-MS analysis of boronic acids.[1]
-
Derivatization Protocol:
-
Dissolve approximately 1 mg of the boronic acid in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).[1]
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
Heat the mixture at 60-70°C for 30 minutes.[1]
-
-
Instrumentation: GC-MS system.
-
Injector Temperature: 250 - 280 °C.[1]
-
Column: A non-polar capillary column (e.g., DB-5ms).[1]
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: m/z 40 - 550.[1]
¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy
This technique provides valuable structural information.
-
Instrumentation: NMR spectrometer with a boron-observe probe.
-
Sample Preparation: Dissolve approximately 4 mg of the boronic acid in 0.65 mL of a suitable deuterated solvent.[5]
-
Parameters:
Validation Workflow
The validation of an analytical procedure is essential to demonstrate its fitness for the intended purpose.[10] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a framework for this process.[10][11]
Caption: General workflow for the validation of an analytical method, based on ICH guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comparative Guide to HPLC and LC-MS Analysis for the Purity of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid
For: Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the crucial task of purity assessment of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid. The integrity of this compound is paramount as it is a vital intermediate in organic synthesis and pharmaceutical development.[1][2][3]
Boronic acids are prone to forming impurities, such as cyclic anhydrides known as boroxines, particularly upon dehydration.[1][4] Therefore, employing precise and robust analytical techniques is essential to ensure the quality and reliability of subsequent synthetic steps and the final active pharmaceutical ingredient.
High-Level Comparison: HPLC vs. LC-MS
| Feature | HPLC with UV Detection | LC-MS (Liquid Chromatography-Mass Spectrometry) |
| Primary Function | Quantitative analysis of purity and known impurities. | Qualitative identification and structural confirmation of the main compound and unknown impurities.[2] |
| Data Output | Chromatogram with peaks, retention times, and peak areas. | Chromatogram plus mass spectra for each peak, providing mass-to-charge (m/z) ratios.[2] |
| Sensitivity | Generally lower than LC-MS. | Very high, capable of detecting trace-level impurities.[5][6] |
| Specificity | Good for separation, but relies on reference standards for peak identification. | High, as it provides molecular weight information, aiding in the identification of unknown compounds.[2] |
| Common Use Case | Routine quality control, batch release testing, and purity assays. | Impurity profiling, metabolite identification, and structural elucidation during process development. |
Quantitative Data Summary
The following tables present representative data from the analysis of a single batch of this compound using both techniques.
Table 1: HPLC-UV Analysis for Purity Assessment
| Component | Retention Time (min) | Area % |
| This compound | 7.8 | 99.12% |
| Boroxine Anhydride Impurity | 12.5 | 0.65% |
| Unknown Impurity 1 | 5.2 | 0.15% |
| Unknown Impurity 2 | 6.1 | 0.08% |
Table 2: LC-MS Analysis for Impurity Identification
| Retention Time (min) | Observed m/z [M-H]⁻ | Proposed Identity |
| 7.8 | 278.13 | This compound |
| 12.5 | 798.41 | Trimeric Boroxine Anhydride |
| 5.2 | 139.04 | 4-Amino-2-fluorobenzoic acid (Potential Precursor) |
| 6.1 | 180.09 | N-Cyclohexyl-2-fluoro-4-formylbenzamide (Potential Byproduct) |
Detailed Experimental Protocols
Reproducible results depend on meticulously detailed methodologies. The protocols below are optimized for the analysis of arylboronic acids.
HPLC with DAD Detection
This method is designed for robust, quantitative purity determination.
-
Instrumentation : Arc™ HPLC System or equivalent.
-
Column : C18 Reversed-Phase Column (e.g., XSelect Premier HSS T3, 4.6 x 150 mm, 2.5 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient Program :
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.5 min: Return to 5% B
-
18.5-22 min: Equilibrate at 5% B
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : Diode Array Detector (DAD) at 254 nm.
-
Injection Volume : 5 µL.
-
Sample Preparation : Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.[7]
LC-MS for Impurity Profiling
This method is tailored for the sensitive detection and identification of impurities.
-
Instrumentation : UPLC system coupled to a tandem quadrupole mass spectrometer.[5][8]
-
Column : Acquity BEH C18, 2.1 x 50 mm, 1.7 µm.[4]
-
Mobile Phase A : 10 mM Ammonium Acetate in Water.[4]
-
Mobile Phase B : Acetonitrile.[4]
-
Gradient Program : A rapid gradient with a total run time of approximately 7-10 minutes is typically employed.[4][6]
-
Flow Rate : 0.4 mL/min.
-
Ionization Source : Electrospray Ionization (ESI), negative mode.[8]
-
MS Detection : Full scan mode (m/z 100-1000) for initial screening, followed by Multiple Reaction Monitoring (MRM) for targeted impurity analysis if required.[9]
-
Sample Preparation : Prepare stock solutions by dissolving the compound in methanol, then dilute with a 50:50 methanol/water mixture for analysis.[6]
Visualized Experimental Workflows
Caption: Standard workflow for quantitative purity analysis using HPLC-DAD.
Caption: Workflow for impurity identification and profiling using LC-MS.
Conclusion and Recommendations
For routine quality control and generating a quantitative purity value for this compound, HPLC with UV/DAD detection is a robust, reliable, and cost-effective method. It provides the necessary data for batch release and standard purity checks.
For a comprehensive understanding of a sample's impurity profile, especially during process development, troubleshooting, or for regulatory filings, LC-MS is indispensable. Its ability to provide molecular weight data allows for the tentative identification of unknown impurities, which is critical for ensuring the safety and efficacy of the final drug product.[2]
A dual-pronged approach is often the most effective strategy: utilizing HPLC for routine quantitative analysis while employing LC-MS for in-depth characterization and identification of any unknown peaks that appear in the HPLC chromatogram.
References
- 1. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnsparrowchemical.com [jnsparrowchemical.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 6. sciex.com [sciex.com]
- 7. waters.com [waters.com]
- 8. scirp.org [scirp.org]
- 9. The potency of HPLC-DAD and LC-MS/MS combined with ion chromatography for detection/purification of levulinic acid and bio-compounds from acid hydrolysis of OPEFB - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic Acid and Its Boronate Esters in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the choice between using a boronic acid or its corresponding boronate ester is a critical decision that can significantly influence the outcome of a synthetic sequence. This guide provides an objective comparison of the reactivity, stability, and handling characteristics of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid and its boronate esters, with a focus on their application in Suzuki-Miyaura cross-coupling reactions. The information presented is supported by established principles and experimental observations in the field of organic synthesis to facilitate the rational selection of the most appropriate reagent.
Core Principles: The Reactivity-Stability Trade-Off
The fundamental difference between this compound and its boronate esters lies in a well-established trade-off between reactivity and stability.[1]
Boronic Acid: Higher Reactivity, Lower Stability
This compound is generally expected to be more reactive in Suzuki-Miyaura coupling reactions, often leading to faster reaction times.[1] This increased reactivity stems from the Lewis acidic nature of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this heightened reactivity is accompanied by lower stability. Boronic acids are susceptible to several decomposition pathways, including:
-
Oxidation: The carbon-boron bond can be sensitive to oxidation.
-
Protodeboronation: Under certain conditions, particularly aqueous basic media, the boronic acid group can be replaced by a hydrogen atom.[1]
-
Dehydration to Boroxines: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines.[2] While boroxines can participate in cross-coupling reactions, their formation can complicate stoichiometry and reaction kinetics.
These stability issues can impact the shelf-life of the reagent and may lead to lower yields in some cases.[1]
Boronate Esters: Enhanced Stability, Modulated Reactivity
Boronate esters, such as the commonly used pinacol esters, offer significantly improved stability compared to the parent boronic acid.[1] They are typically crystalline solids that are easier to handle, purify by silica gel chromatography, and store for extended periods.[1][2] This enhanced stability makes them particularly suitable for multi-step syntheses and for use in automated high-throughput screening platforms.[1]
The increased stability of boronate esters comes at the cost of generally lower reactivity. The electron-donating nature of the alkoxy groups on the boron atom reduces its Lewis acidity, which can slow down the rate of transmetalation.[3] It is widely believed that under the aqueous basic conditions of many Suzuki-Miyaura reactions, the boronate ester undergoes in-situ hydrolysis to the more reactive boronic acid, although direct transmetalation from the ester is also considered possible.[1][4]
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics of this compound versus its pinacol boronate ester based on general principles for arylboronic acids and their derivatives.
| Feature | This compound | This compound Pinacol Ester |
| Physical Form | Typically a solid | Often a crystalline solid[1] |
| Reactivity in Suzuki-Miyaura Coupling | Generally higher, leading to faster reaction rates[1][5] | Generally lower, may require longer reaction times or higher temperatures[6] |
| Stability & Shelf-Life | Moderate; susceptible to oxidation, protodeboronation, and boroxine formation[1][2] | High; generally stable to air and moisture, with a longer shelf-life[1][6] |
| Handling & Purification | Can be challenging to purify by chromatography due to high polarity and potential decomposition[2] | Easier to handle and often amenable to purification by standard silica gel chromatography[1][3] |
| Solubility | Generally soluble in polar solvents | Soluble in a wider range of organic solvents, including less polar ones[3] |
| Key Advantage | High intrinsic reactivity | Superior stability, handling, and storability[1] |
| Primary Limitation | Potential for decomposition leading to lower yields and reproducibility[1] | May exhibit sluggish reactivity in some cases[7] |
Experimental Protocols
The following are representative experimental protocols that can be adapted to assess the reactivity of this compound and its boronate esters.
1. Synthesis of this compound Pinacol Ester
This protocol is based on the widely used Miyaura borylation reaction.[4]
-
Reaction Setup: To an oven-dried flask, add the corresponding aryl bromide or iodide (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (1.5 equiv.), and a palladium catalyst such as Pd(dppf)Cl₂ (2-3 mol%).
-
Solvent: Add a suitable anhydrous solvent, such as dioxane or toluene.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
2. Comparative Suzuki-Miyaura Cross-Coupling Reaction
This general protocol can be used to compare the reactivity of the boronic acid and its pinacol ester.[8]
-
Reaction Setup: In separate, identical reaction vessels, place the aryl halide (e.g., a brominated coupling partner, 1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%), and a suitable ligand if necessary.
-
Boron Reagent Addition: To one vessel, add this compound (1.2 equiv.). To the other, add the corresponding pinacol ester (1.2 equiv.).
-
Base and Solvent: Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.) and a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Reaction Conditions: Stir the mixtures at a set temperature (e.g., room temperature, 50 °C, or 80 °C) under an inert atmosphere.
-
Monitoring Reactivity: Monitor the reactions in parallel by taking aliquots at regular time intervals and analyzing them by LC-MS or GC-MS to determine the rate of product formation and consumption of starting materials.
-
Work-up and Isolation: Once the reactions have reached completion (or after a set time), cool the mixtures, dilute with an organic solvent, and perform an aqueous work-up. The products can be purified by column chromatography to compare isolated yields.
Mandatory Visualization
Caption: Equilibrium of boronic acid with its inactive boroxine form versus the stable monomeric boronate ester.
Caption: Experimental workflow for comparing the reactivity of a boronic acid and its boronate ester.
Caption: Decision tree for selecting between a boronic acid and a boronate ester.
Conclusion
The selection between this compound and its boronate esters for use in synthesis, particularly in drug discovery and development, is a nuanced decision that hinges on the specific requirements of the reaction. The boronic acid offers higher intrinsic reactivity, which may be advantageous for rapid synthesis.[1] Conversely, the superior stability, ease of handling, and purification of boronate esters often make them the more practical and reliable choice for complex, multi-step synthetic routes and for applications where reagent robustness is paramount.[1][6] By understanding the inherent trade-off between reactivity and stability, researchers can make a more informed choice to optimize their synthetic strategies and accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Boron Suzuki Coupling | Borates Today [borates.today]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Unstable boronic acid and pinacol ester cross-coupling enabled by an “on-cycle” precatalyst [morressier.com]
- 8. rsc.org [rsc.org]
kinetic studies of Suzuki reactions involving (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid
Comparative Kinetic Analysis of Suzuki Reactions: A Guide for Researchers
An Examination of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic Acid Analogues in Suzuki-M iyaura Coupling
The Suzuki-Miyaura reaction is a fundamental tool in synthetic chemistry for creating carbon-carbon bonds.[1][2] The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The electronic properties of the substituents on the boronic acid can significantly influence the reaction rate, particularly the transmetalation step, which is often rate-determining.[3][4]
Performance Comparison of Structurally Similar Boronic Acids
Electron-withdrawing groups, such as fluorine atoms, on the phenylboronic acid can affect its reactivity.[3] While this can sometimes lead to challenges like protodeboronation (the cleavage of the carbon-boron bond), it can also influence the transmetalation rate.[1][5] The presence of an amide group, as in the target molecule, also introduces electronic and steric factors that will impact the kinetic profile.
The following table summarizes kinetic parameters and reaction outcomes for Suzuki-Miyaura reactions involving various substituted phenylboronic acids, offering a framework for predicting the behavior of this compound.
| Boronic Acid | Aryl Halide Partner | Catalyst System | Solvent/Base | Temp (°C) | Rate/TOF | Observations |
| Phenylboronic Acid | 4-Bromoanisole | Pd Nanoparticles | EtOH/H₂O, NaOH | 70 | ~50 h⁻¹ | Baseline for comparison.[3][6] |
| 4-Fluorophenylboronic Acid | 1-Bromo-4-fluorobenzene | Pd Nanoparticles on Graphene | Not specified | 110 | 67.1 h⁻¹ | Higher temperature and fluorine substitution show an increased turnover frequency (TOF).[6] |
| 2,4-Difluorophenylboronic Acid | 5-Bromosalicylic Acid | PdCl₂ (ligand-free) | DMF/H₂O, K₂CO₃ | 75 | Not Reported | Achieved a high yield (98%), suggesting efficient coupling.[3] |
| Pentafluorophenylboronic Acid | Phenyl iodide/bromide | Pd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃ | CsF/Ag₂O | Not specified | Not Reported | This highly fluorinated acid, normally inactive, required specific conditions (CsF/Ag₂O) to achieve >90% yield.[7] |
| Phenylboronic Acid | 4-Bromoanisole | Pd-β-cyclodextrin | Ethanol/Water, K₂CO₃ | 40 | Not Reported | Product formation was confirmed within 2 minutes in a continuous-flow microreactor.[8] |
Note: Direct quantitative kinetic data for many Suzuki reactions are limited in publicly available literature. The performance is often reported in terms of yield and reaction time under specific conditions.
Generalized Experimental Protocol for Kinetic Studies
Accurate and reproducible kinetic data rely on a well-designed experimental protocol. The following is a generalized methodology for monitoring the kinetics of Suzuki-Miyaura reactions using common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]
1. Materials and Reagents:
-
Aryl halide
-
Boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand (if applicable)
-
Base (e.g., K₂CO₃, CsF)
-
Anhydrous solvent (e.g., Toluene, THF, DMF)
-
Internal standard (for chromatographic analysis)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
2. Reaction Setup:
-
All glassware should be oven-dried to remove moisture.
-
The reaction is typically run under an inert atmosphere (e.g., Nitrogen or Argon).[10]
-
In a reaction vessel (e.g., a three-neck flask equipped with a condenser and magnetic stirrer), combine the aryl halide, boronic acid, base, and solvent.
-
If using an internal standard for analysis, add it to the initial reaction mixture.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst to the mixture.
3. Kinetic Monitoring:
-
Begin stirring and heating the reaction to the desired temperature. This marks time zero (t=0).
-
At specific time intervals, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.[9]
-
Immediately quench the aliquot in a vial containing a known volume of the quenching solution to stop the reaction.
-
Prepare the quenched sample for analysis. This may involve dilution with a suitable solvent and filtration.
4. Analytical Methods:
-
GC/HPLC: Analyze the quenched samples to determine the concentration of the reactant (aryl halide) and the product over time. The disappearance of the starting material or the appearance of the product can be plotted against time to determine the reaction rate.[8]
-
NMR Spectroscopy: ¹H NMR or ¹⁹F NMR (for fluorinated compounds) can be used to monitor the reaction directly in the NMR tube or by analyzing quenched aliquots.[9] The relative integration of reactant and product signals provides the conversion at each time point.[9]
5. Data Analysis:
-
Plot the concentration of the reactant or product versus time.
-
From this data, determine the initial reaction rate.
-
By varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined.
-
Conducting the experiment at different temperatures allows for the calculation of the activation energy using the Arrhenius equation.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for conducting kinetic studies of a Suzuki-Miyaura reaction.
Caption: Workflow for a kinetic study of a Suzuki reaction.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06102J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. azom.com [azom.com]
- 10. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
A Comparative Guide to the Structural Analysis of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the X-ray crystallographic analysis of compounds derived from (4-(cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid. While specific crystallographic data for this exact parent compound is not publicly available, this document outlines the expected experimental protocols, presents hypothetical yet representative data, and compares X-ray crystallography with alternative structural analysis techniques. The information is synthesized from established methodologies for similar small molecules, particularly other fluorophenylboronic acid derivatives.
I. Introduction to Boronic Acids in Drug Discovery
Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, a feature present in many biological molecules like sugars and the active sites of certain enzymes.[1][2] The boronic acid moiety can, for example, interact with the N-terminal threonine hydroxyl group in the active site of the proteasome, leading to potent enzyme inhibition.[2] This has led to the development of successful drugs, such as the proteasome inhibitor bortezomib.[2] The incorporation of a fluorine atom, as in the case of this compound, can enhance the acidity of the boronic acid, which may improve its binding affinity at physiological pH.[3][4]
II. Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are generalized protocols for the synthesis and X-ray crystallographic analysis of compounds derived from this compound, based on methodologies reported for analogous compounds.[3][4]
A. Synthesis of Fluorophenylboronic Acid Derivatives
A common route for the synthesis of arylboronic acids is through a lithium-halogen exchange reaction followed by electrophilic trapping with a borate ester.[2] The synthesis of a related compound, 4-amino-3-fluorophenylboronic acid, provides a relevant example of this process.[3][4]
Exemplary Synthesis Protocol for a Fluorophenylboronic Acid Derivative:
-
Protection of Reactive Groups: If other reactive functional groups are present in the starting material (e.g., an amine or carboxylic acid), they must first be protected. For instance, an amino group can be protected by reacting the starting material with an appropriate protecting agent.
-
Lithium-Halogen Exchange: The protected aryl halide is dissolved in an anhydrous solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen). An organolithium reagent, such as n-butyllithium, is then added dropwise to perform the lithium-halogen exchange.
-
Borylation: A trialkyl borate, such as trimethyl borate, is added to the solution, which reacts with the aryllithium intermediate.
-
Hydrolysis and Deprotection: The reaction is quenched with an acidic aqueous solution (e.g., HCl) to hydrolyze the borate ester to the boronic acid and to remove the protecting group.
-
Purification: The final product is then purified using standard techniques such as recrystallization or column chromatography.
B. Single-Crystal X-ray Diffraction (SCXRD)
The "gold standard" for determining the three-dimensional structure of small molecules is single-crystal X-ray diffraction.[5]
General Protocol for SCXRD:
-
Crystallization: High-quality single crystals of the compound are grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[6][7][8]
-
Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[6][7]
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.[6]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using methods like ab initio phasing (direct methods) for small molecules.[7] The resulting electron density map is used to build an initial model of the molecule, which is then refined to best fit the experimental data.[7]
III. Data Presentation: Crystallographic Parameters
The following table presents hypothetical crystallographic data for a derivative of this compound, based on typical values for small organic molecules.
| Parameter | Hypothetical Value (Compound A) | Description |
| Crystal Data | ||
| Chemical Formula | C13H17BFNO3 | The elemental composition of the molecule. |
| Formula Weight | 265.09 | The mass of one mole of the compound. |
| Crystal System | Monoclinic | The crystal system to which the unit cell belongs. |
| Space Group | P2₁/c | The symmetry of the crystal lattice. |
| a (Å) | 10.123(4) | The length of the 'a' axis of the unit cell. |
| b (Å) | 8.456(2) | The length of the 'b' axis of the unit cell. |
| c (Å) | 15.789(6) | The length of the 'c' axis of the unit cell. |
| α (°) | 90 | The angle between the 'b' and 'c' axes. |
| β (°) | 98.76(1) | The angle between the 'a' and 'c' axes. |
| γ (°) | 90 | The angle between the 'a' and 'b' axes. |
| Volume (ų) | 1334.5(7) | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Data Collection | ||
| Radiation (Å) | Mo Kα (λ = 0.71073) | The wavelength of the X-rays used for the experiment. |
| Temperature (K) | 293(2) | The temperature at which the data was collected. |
| Reflections Collected | 8765 | The total number of diffraction spots measured. |
| Independent Reflections | 2345 | The number of unique diffraction spots. |
| Refinement | ||
| R1 [I > 2σ(I)] | 0.045 | A measure of the agreement between the observed and calculated structures. |
| wR2 (all data) | 0.123 | A weighted measure of the agreement for all data. |
IV. Comparison with Alternative Techniques
While X-ray crystallography provides unparalleled detail for solid-state structures, other techniques offer complementary information, especially for molecules in solution or for those that are difficult to crystallize.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| X-ray Crystallography | Diffraction of X-rays by a single crystal.[6] | - Atomic resolution.- Unambiguous determination of 3D structure and stereochemistry.[5] | - Requires high-quality single crystals, which can be difficult to grow.[6][7]- Provides a static picture of the molecule. | Determining the precise solid-state structure of small molecules and macromolecules that can be crystallized.[9] |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide information about molecular structure and dynamics. | - Provides information about the structure in solution.- Can study molecular dynamics and interactions.[9] | - Generally limited to smaller molecules (< 40 kDa).- Structure determination can be complex and time-consuming.[10] | Studying the solution-state conformation, dynamics, and intermolecular interactions of small to medium-sized molecules. |
| Cryo-Electron Microscopy (Cryo-EM) | Images of flash-frozen molecules are used to reconstruct a 3D model.[9] | - Does not require crystals.[11]- Can visualize large and flexible complexes in a near-native state.[11][12] | - Typically provides lower resolution than X-ray crystallography for small molecules.- Computationally intensive.[12] | Structural analysis of large protein complexes, membrane proteins, and other macromolecules that are difficult to crystallize.[11][12] |
V. Application in Understanding Signaling Pathways
Boronic acid derivatives are often designed as enzyme inhibitors.[13] For example, they can target serine proteases, which are involved in numerous signaling pathways. The boronic acid can form a tetrahedral intermediate with the active site serine, mimicking the transition state of peptide bond hydrolysis and thereby inhibiting the enzyme.[1]
VI. Conclusion
The structural analysis of this compound and its derivatives is crucial for understanding their mechanism of action and for guiding further drug development efforts. While X-ray crystallography remains the definitive method for determining the solid-state atomic structure, techniques like NMR and Cryo-EM provide valuable complementary data, particularly regarding the behavior of these molecules in a more physiological context. The continued application of these analytical techniques will undoubtedly accelerate the discovery of new and more effective boronic acid-based therapeutics.
References
- 1. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.pitt.edu [sites.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. rigaku.com [rigaku.com]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. iucr.org [iucr.org]
- 9. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 10. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]
- 11. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 12. Comparing Analytical Techniques for Structural Biology [nanoimagingservices.com]
- 13. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid, a compound used in research and drug development. Adherence to these protocols is essential for maintaining a safe and compliant laboratory environment.
Immediate Safety and Handling
Potential Hazards:
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Nitrile or other chemically resistant gloves.[1]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator for particulates is recommended.[1]
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[1]
Hazard Classification Summary
Based on data for analogous compounds, the following hazard classifications should be assumed for this compound.
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
| Specific target organ toxicity (single exposure), Respiratory system | Category 3 |
This data is based on similar fluorophenylboronic acid compounds and should be used as a guideline.[4][5][7]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste.[1] Under no circumstances should this chemical be disposed of in the regular trash or poured down the sink.[1][8][9]
1. Waste Identification and Segregation:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][10] The date when the first waste is added to the container should also be recorded.[1]
-
Segregation: This compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.[1][2] Store the waste container separately from these materials to prevent dangerous chemical reactions.[1][11]
2. Waste Accumulation:
-
Container Selection: Use a container that is compatible with the chemical. A sealable, durable plastic or glass container is recommended.[1][10] The container must have a tightly fitting cap and be kept closed at all times except when adding waste.[8][10][11]
-
Solid Waste Collection: Place the unwanted solid this compound directly into the designated hazardous waste container. This includes any contaminated disposable items such as weighing paper, gloves, or spatulas.[1][12]
-
Container Management: Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of waste generation.[10][11] The SAA must be inspected weekly for any signs of leakage.[11]
3. Request for Waste Collection:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department (or equivalent) to arrange for a pickup.[1][10] Laboratory personnel should not transport hazardous waste outside of their designated work area.[1]
-
Provide Information: Be prepared to provide the EHS department with the chemical name, quantity, and hazard classification.[1]
4. Spill Management:
-
In the event of a spill, the spilled chemical and any materials used for cleanup (e.g., absorbent pads, contaminated PPE) must also be treated as hazardous waste and placed in the designated waste container.[8]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-Carboxy-3-fluorophenylboronic acid | C7H6BFO4 | CID 2763201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. vumc.org [vumc.org]
- 9. acs.org [acs.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
Personal protective equipment for handling (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid. The following procedures are based on established best practices for handling boronic acid derivatives and are intended to foster a safe and compliant laboratory environment.
Immediate Safety Precautions
When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for structurally related boronic acid compounds, this chemical should be handled as a substance that can cause skin, eye, and respiratory irritation.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][3]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[1]
-
Wash hands thoroughly with soap and water after handling and before breaks.[3]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Remove any contaminated clothing immediately and wash it before reuse.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][4] | To protect eyes from contact with dust or splashes, which can cause serious irritation.[1][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves before use and change them immediately if contaminated.[3][4] | To prevent skin contact and potential irritation.[1] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1] | To protect skin from accidental splashes or spills.[1] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][3][4] | To prevent respiratory tract irritation from inhalation of dust or aerosols.[3][4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
-
Solid Waste: Collect all solid waste, including excess reagent and contaminated materials (e.g., weighing paper, gloves), in a clearly labeled, sealed container for hazardous waste disposal.[4]
-
Liquid Waste: Collect any solutions containing the compound in a labeled, sealed container for hazardous waste disposal. Do not dispose of boronic acid waste down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) department and local regulations.[5]
-
Spill Cleanup:
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[1]
-
Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][6]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.[1]
-
Reporting: Report the spill to the appropriate safety personnel.[1]
-
Experimental Workflow
Caption: Workflow for safe handling and disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
